6-Bromo-2-chloroquinolin-4-amine
Description
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Properties
IUPAC Name |
6-bromo-2-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWQNHVRFGFSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857565 | |
| Record name | 6-Bromo-2-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256834-38-4 | |
| Record name | 6-Bromo-2-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-chloroquinolin-4-amine: Synthesis, Properties, and Therapeutic Potential
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinolin-4-amine, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related quinoline (B57606) derivatives to present its probable physicochemical properties, spectral characteristics, and synthetic routes. Detailed experimental protocols for the synthesis and evaluation of its potential biological activities, particularly as an anticancer agent and kinase inhibitor, are provided. This document aims to serve as a foundational resource to stimulate and guide future research and drug development efforts centered on this promising scaffold.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities. The unique electronic and steric properties of substituted quinolines allow for fine-tuning of their biological activity and pharmacokinetic profiles. This compound, a halogenated 4-aminoquinoline (B48711) derivative, represents a promising, yet underexplored, molecule. The presence of a bromine atom at the 6-position, a chlorine atom at the 2-position, and an amine group at the 4-position offers multiple reactive sites for further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. This guide consolidates the available information on its synthesis, properties, and potential biological activities, drawing parallels from structurally similar compounds to provide a comprehensive resource for researchers.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 6-Bromo-2-chloroquinoline (B23617) (CAS: 1810-71-5)
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | PubChem[1] |
| Molecular Weight | 242.50 g/mol | PubChem[1] |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 240.92939 Da | PubChem[1] |
| Monoisotopic Mass | 240.92939 Da | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale / Comparison Compound |
| ¹H NMR | Aromatic protons: δ 7.0-8.5 ppm; NH₂ protons: broad singlet δ 5.0-6.0 ppm. | Based on substituted 2-aminoquinoline (B145021) derivatives. |
| ¹³C NMR | Aromatic carbons: δ 110-155 ppm. | Based on substituted 2-aminoquinoline derivatives. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ~257.96 and [M+H+2]⁺ at m/z ~259.96 (due to Br isotopes). | Calculated based on molecular formula C₉H₆BrClN₂. The isotopic pattern of bromine and chlorine would be characteristic. |
| Infrared (IR) | N-H stretching: ~3300-3500 cm⁻¹ (doublet for primary amine); C-N stretching: ~1250-1350 cm⁻¹; C-Cl stretching: ~600-800 cm⁻¹; C-Br stretching: ~500-600 cm⁻¹. | Characteristic vibrational modes for primary amines and halogenated aromatic compounds. |
Synthesis and Experimental Protocols
The synthesis of this compound can be envisaged through a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial synthesis of 6-bromo-2-chloroquinoline followed by the introduction of the 4-amino group.
Synthesis of 6-Bromo-2-chloroquinoline
A common method for the synthesis of 2-chloroquinolines involves the chlorination of the corresponding 2-quinolinone.
Protocol: Synthesis of 6-Bromo-2-chloroquinoline
-
Starting Material: 6-Bromo-1H-quinolin-2-one.
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Reagents: Phosphorus oxychloride (POCl₃).
-
Procedure: a. To 6-Bromo-1H-quinolin-2-one, add an excess of phosphorus oxychloride. b. Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. c. After the reaction is complete (monitored by TLC), cool the mixture to room temperature. d. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. e. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) until a precipitate forms. f. Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromo-2-chloroquinoline.
Synthesis of this compound
The introduction of the 4-amino group can be achieved via a nucleophilic aromatic substitution reaction on a 4-chloroquinoline (B167314) precursor. The synthesis of the isomeric 4-aminoquinolines from 4-chloroquinolines is well-documented.[2]
Protocol: Synthesis of this compound
-
Starting Material: 6-Bromo-2,4-dichloroquinoline.
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Reagents: Ammonia (B1221849) source (e.g., aqueous or gaseous ammonia, or an ammonia equivalent like ammonium chloride with a base).
-
Solvent: A polar solvent such as ethanol, isopropanol, or DMF.
-
Procedure: a. Dissolve 6-Bromo-2,4-dichloroquinoline in the chosen solvent in a sealed reaction vessel. b. Add the ammonia source in excess. c. Heat the reaction mixture at a temperature typically ranging from 120-160 °C for several hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. f. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.
References
A Technical Guide to the Predicted Biological Activity of 6-Bromo-2-chloroquinolin-4-amine
Disclaimer: This document provides a predictive overview of the potential biological activities of 6-Bromo-2-chloroquinolin-4-amine. As of the date of this publication, there is limited publicly available scientific literature specifically detailing the biological profile of this compound. The information herein is extrapolated from studies on structurally related quinoline (B57606) and 4-aminoquinoline (B48711) derivatives and is intended to guide future research and drug discovery efforts.
Introduction
This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and antifungal agents. The specific substitutions of a bromine atom at the 6-position, a chlorine atom at the 2-position, and an amine group at the 4-position on the quinoline core of the title compound suggest a potential for multifaceted biological activities. This guide summarizes the predicted therapeutic potential, possible mechanisms of action, and relevant experimental methodologies for investigating this compound, based on data from analogous compounds.
Predicted Therapeutic Areas and Biological Activities
Based on the activities of structurally similar compounds, this compound is a candidate for investigation in several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
1. Anticancer Activity:
Numerous quinoline derivatives, particularly those with halogen substitutions, have demonstrated potent anticancer properties. The 4-aminoquinoline scaffold, in particular, has been investigated for its cytotoxic effects against various cancer cell lines. It is postulated that this compound may exhibit similar activities.
2. Antimalarial Activity:
The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine (B1663885). While resistance to chloroquine is widespread, research into novel 4-aminoquinoline derivatives continues in the search for compounds effective against resistant strains of Plasmodium falciparum[1][2]. The structural similarity of this compound to this class of drugs suggests potential antimalarial activity.
3. Antimicrobial Activity:
Quinoline derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities[3][4][5]. The presence of halogens on the quinoline ring can enhance antimicrobial potency. Therefore, this compound may be a promising scaffold for the development of new antimicrobial agents.
Postulated Mechanisms of Action
1. Anticancer Mechanisms:
-
Induction of Apoptosis: Many quinoline-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[6][7][8][9][10].
-
Inhibition of Tyrosine Kinases: The quinoline scaffold is a known pharmacophore for the inhibition of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells[11][12][13][14][15]. Inhibition of this pathway can lead to cell cycle arrest and reduced proliferation.
2. Antimalarial Mechanism:
The primary mechanism of action for 4-aminoquinoline antimalarials like chloroquine involves the inhibition of hemozoin biocrystallization in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. 4-Aminoquinolines are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.
3. Antimicrobial Mechanism:
The antimicrobial mechanisms of quinolones can be varied and may include inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with other essential cellular processes.
Quantitative Data for Structurally Related Compounds
While no specific quantitative data for this compound is available, the following table summarizes the cytotoxic activity of some related 4-aminoquinoline derivatives against human breast cancer cell lines to provide a comparative context.
| Compound Name | Cell Line | GI50 (μM) | Citation |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [16] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [16] |
| Chloroquine | MDA-MB-468 | 24.36 | [16] |
| Chloroquine | MCF-7 | 20.72 | [16] |
Synthesis
The synthesis of this compound would likely proceed through a multi-step process. A plausible synthetic route would involve the initial construction of the 6-bromo-quinolin-4-ol core, followed by chlorination and subsequent amination.
A general synthesis for a related compound, 6-bromo-4-chloroquinoline, involves the following steps[17][18]:
-
Cyclization: Reaction of 4-bromoaniline (B143363) with a suitable three-carbon synthon (e.g., from Meldrum's acid and triethyl orthoformate) followed by thermal cyclization in a high-boiling solvent like diphenyl ether to form 6-bromoquinolin-4-ol (B142416).
-
Chlorination: Treatment of 6-bromoquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline.
The final step to obtain this compound would involve the introduction of the 2-chloro and 4-amino groups, which would require a more specialized synthetic strategy, potentially involving a 2,4-dichloro-6-bromoquinoline intermediate followed by selective amination at the 4-position.
Experimental Protocols
The following are detailed experimental protocols that could be employed to evaluate the predicted biological activities of this compound.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
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Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
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Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells and replaced with the medium containing the test compound. A control group with vehicle (DMSO) only is also included.
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Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains[19][20][21][22][23].
-
Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar (B569324) plates. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final required inoculum density.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then prepared in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbe without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often modulated by quinoline-based anticancer agents.
Caption: Predicted inhibition of the EGFR signaling pathway by this compound.
Caption: Predicted induction of apoptosis by this compound.
Caption: A proposed experimental workflow for evaluating the biological activity of the title compound.
Conclusion
While specific biological data for this compound is not yet available in the public domain, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and infectious diseases. The provided experimental protocols and illustrated signaling pathways offer a foundational framework for initiating research into the biological activities of this promising compound. Further investigation is warranted to elucidate its precise mechanisms of action and to determine its therapeutic potential.
References
- 1. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 9. youtube.com [youtube.com]
- 10. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. ClinPGx [clinpgx.org]
- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 18. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 19. woah.org [woah.org]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. routledge.com [routledge.com]
- 22. apec.org [apec.org]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-2-chloroquinolin-4-amine: A Core Intermediate in Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinolin-4-amine, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Given the limited availability of direct experimental data for this specific molecule, this document compiles and extrapolates from established methodologies for structurally related compounds to present a thorough resource for its synthesis, characterization, and application in drug discovery, particularly in the development of kinase inhibitors for oncology.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively published, the following tables summarize its computed physicochemical properties and expected spectroscopic characteristics based on data from closely related quinoline (B57606) derivatives.
Table 1: Physicochemical Properties of this compound and Related Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Ref. |
| This compound | C₉H₆BrClN₂ | 257.51 | 1256834-38-4 | [1][2] |
| 6-Bromo-2-chloroquinoline | C₉H₅BrClN | 242.50 | 1810-71-5 | [3] |
| 6-Bromo-4-chloroquinoline (B1276899) | C₉H₅BrClN | 242.50 | 65340-70-7 | [4] |
| 6-bromo-2,4-dichloroquinoline (B1394914) | C₉H₄BrCl₂N | 276.95 | 12894086 (related) |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) characteristic of the quinoline core. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the amine group (C4) and the carbon attached to the chlorine (C2) will be significantly shifted. |
| Mass Spec. | Expected [M+H]⁺ peaks at m/z 257 and 259, showing the characteristic isotopic pattern for a molecule containing one bromine atom. |
| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (N-H bending), ~1580-1400 (C=C and C=N stretching of the aromatic ring), ~1000-1100 (C-Cl stretching). |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound involves a multi-step process commencing from 4-bromoaniline. The key steps include the construction of the quinoline core, followed by chlorination and selective amination.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 6-bromo-4-chloroquinoline (Intermediate)
This protocol describes the synthesis of a key precursor, 6-bromo-4-chloroquinoline, from 6-bromoquinolin-4-ol.
-
Materials: 6-bromoquinolin-4-ol, Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic), Ice, Saturated sodium bicarbonate solution, Dichloromethane.
-
Procedure:
-
To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (25 mL) dropwise in a round-bottom flask equipped with a reflux condenser.[5]
-
Add two drops of DMF to the mixture and stir for 5 minutes at room temperature.[5]
-
Heat the mixture to reflux at 110°C for 3 hours.[5]
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly pour the remaining oily residue into ice water with vigorous stirring for 30 minutes.[5]
-
Neutralize the solution to pH 5-6 with a saturated solution of sodium bicarbonate.[5]
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Yield: A yellowish product is obtained with a typical yield of around 81%.[5]
Experimental Protocol: Selective Amination at C4
This generalized protocol for the selective amination of a dichloroquinoline precursor at the C4 position is based on established procedures for nucleophilic aromatic substitution on the quinoline ring.
-
Materials: 6-bromo-2,4-dichloroquinoline, Ammonia source (e.g., ammonia in dioxane, ammonium (B1175870) hydroxide), Solvent (e.g., dioxane, ethanol), Base (if using ammonium salt, e.g., triethylamine).
-
Procedure:
-
Dissolve 6-bromo-2,4-dichloroquinoline in the chosen solvent in a sealed reaction vessel.
-
Add an excess of the ammonia source.
-
Heat the reaction mixture. The temperature and reaction time will need to be optimized, but typically ranges from 80-140°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter and wash with a suitable solvent.
-
If the product is in solution, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.
-
Application as a Drug Intermediate in Kinase Inhibitor Synthesis
The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine (B156593) core of ATP and bind to the hinge region of the kinase domain. The presence of the bromo and chloro substituents on the this compound scaffold provides opportunities for further functionalization to enhance potency and selectivity.
Derivatives of 4-aminoquinolines have shown significant inhibitory activity against several key kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors.[1][6]
-
PI3K/Akt/mTOR Pathway: A central signaling pathway that is frequently dysregulated in a wide range of cancers.[4][7][8][9]
The 6-bromo and 2-chloro positions on the quinoline ring of the title compound can be further modified using cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce a variety of substituents, allowing for the fine-tuning of the molecule's interaction with the target kinase.[10]
Table 3: Anticancer Activity of Representative 4-Amino-6-bromo-quinazoline/quinoline Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 8a (6-bromo-quinazoline-4(3H)-one derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [11] |
| 8a (6-bromo-quinazoline-4(3H)-one derivative) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [11] |
| 14 (4-aminoquinoline derivative) | RIPK2 Kinase | 0.0051 ± 0.0016 | [12] |
Signaling Pathways
The primary application of this compound as a drug intermediate is in the synthesis of inhibitors targeting key signaling pathways involved in cancer cell proliferation and survival.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline-based inhibitors have been developed to target key kinases within this pathway, such as PI3K and mTOR.[4][7][8][9]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-based compounds.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers. 4-Aminoquinoline derivatives are known to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.
References
- 1. Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Anticancer Mechanisms of 6-Bromo-2-chloroquinolin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities. Among these, derivatives of 6-Bromo-2-chloroquinolin-4-amine have emerged as a promising class of molecules, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate. While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as anticancer agents through the targeted inhibition of key cellular processes, induction of programmed cell death, and disruption of cell cycle progression.
Core Mechanisms of Anticancer Activity
Derivatives of this compound exert their anticancer effects through a multi-faceted approach, primarily by targeting key signaling pathways that are often dysregulated in cancer. The principal mechanisms include kinase inhibition, induction of apoptosis, and cell cycle arrest.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
A predominant mechanism of action for many quinoline-based compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling cell growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition:
The EGFR and HER2 signaling pathways are frequently overactive in various cancers, making them prime targets for therapeutic intervention.[1][2] Derivatives of the quinoline scaffold have been designed as potent inhibitors of these receptor tyrosine kinases.[3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascades that promote cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K/Akt/mTOR pathways.[1][4] The inhibition of these pathways ultimately leads to a reduction in tumor cell growth, invasion, and metastasis.[1]
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway Inhibition:
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation.[5] Certain quinoline derivatives have been shown to inhibit key components of this pathway, including mTOR, leading to the disruption of protein synthesis and cell growth.[5][6] Dual inhibition of both mTORC1 and mTORC2 complexes has been observed, effectively shutting down mTOR kinase-dependent functions and feedback activation of the PI3K/Akt pathway.[5]
Induction of Apoptosis: Triggering Programmed Cell Death
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Derivatives of this compound have been shown to trigger this process through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.[7][8] Key markers of apoptosis induction by these compounds include the cleavage of caspase-3 and PARP, and an altered ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2 proteins.[9]
Cell Cycle Arrest: Halting Uncontrolled Cell Division
Cancer is characterized by uncontrolled cell proliferation, which is a direct result of a dysregulated cell cycle. Quinoline derivatives have been found to interfere with cell cycle progression, causing arrest at specific phases, most commonly the G2/M or S phase.[10] This arrest prevents cancer cells from dividing and can ultimately lead to apoptosis. The regulation of the cell cycle is orchestrated by cyclin-dependent kinases (CDKs) and their cyclin partners.[11][12] The inhibitory effects of quinoline compounds on various kinases can indirectly lead to the modulation of CDK-cyclin complexes, thereby halting the cell cycle.
Autophagy Inhibition: A Potential Dual-Edged Sword
Some 4-aminoquinoline (B48711) derivatives, owing to their lysosomotropic properties, can accumulate in lysosomes and disrupt their function.[13] This can lead to the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[10] By blocking the fusion of autophagosomes with lysosomes, these compounds can lead to the accumulation of autophagic vacuoles and ultimately contribute to cell death.[10][14]
Quantitative Data on Biological Activity
The following table summarizes the in vitro cytotoxic activity of representative 6-bromo-substituted quinoline and quinazoline (B50416) derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | R Group (Substitution at 2-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | n-butyl | MCF-7 (Breast) | 15.85 ± 3.32 | [15] |
| SW480 (Colon) | 17.85 ± 0.92 | [15] | ||
| 8b | n-pentyl | MCF-7 (Breast) | 21.15 ± 4.17 | [15] |
| SW480 (Colon) | 32.14 ± 3.18 | [15] | ||
| 8c | benzyl | MCF-7 (Breast) | 72.14 ± 2.14 | [15] |
| SW480 (Colon) | 81.12 ± 4.15 | [15] | ||
| 8d | 3-methylbenzyl | MCF-7 (Breast) | 59.15 ± 5.73 | [15] |
| SW480 (Colon) | 72.45 ± 2.90 | [15] |
Note: The compounds listed are 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, which are structurally related to derivatives of this compound and provide valuable structure-activity relationship insights.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. The Contribution of Lysosomotropism to Autophagy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
The Pivotal Role of 6-Bromo-2-chloroquinolin-4-amine in Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, particularly in the development of novel kinase inhibitors for therapeutic use. Within this chemical class, 6-Bromo-2-chloroquinolin-4-amine stands out as a critical intermediate, providing a versatile platform for the synthesis of highly potent and selective inhibitors of key kinases implicated in cancer and other diseases. While direct kinase inhibitory data on this compound itself is limited, its true value lies in its role as a foundational building block for a diverse array of kinase inhibitors. This technical guide explores the synthesis, derivatization, and the significant role of this intermediate in the development of inhibitors targeting crucial signaling pathways such as the PI3K/Akt/mTOR and BMP/ALK pathways. We will delve into the quantitative inhibitory data of its derivatives, provide detailed experimental protocols for their evaluation, and visualize the complex biological and experimental workflows.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in regulating a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The quinoline core, a bicyclic aromatic heterocycle, has proven to be a "privileged scaffold" in the design of kinase inhibitors. Its rigid structure provides a template for the orientation of various substituents that can engage in specific interactions within the ATP-binding pocket of kinases.
The introduction of specific functional groups onto the quinoline ring system, such as a bromine atom at the 6-position and an amine at the 4-position, has been a successful strategy in developing potent kinase inhibitors. The bromine atom can modulate the electronic properties of the ring and provide additional interaction points, while the 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. This compound, with its reactive chloro group at the 2-position, is an ideal starting material for the synthesis of a wide range of 4-aminoquinoline (B48711) derivatives with diverse pharmacological activities.
Synthesis of this compound and its Derivatives
This compound is not typically the final active compound but rather a key intermediate in multi-step syntheses. The general strategy involves the initial synthesis of a 6-bromo-4-chloroquinoline (B1276899) core, followed by the introduction of the 4-amino group and subsequent derivatization.
Synthesis of the 6-Bromo-4-chloroquinoline Core
The synthesis of the 6-bromo-4-chloroquinoline core often starts from 6-bromoquinolin-4-ol. The hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
Synthesis of Kinase Inhibitors from 4-Chloroquinoline Precursors
The 4-chloro group is a good leaving group, allowing for nucleophilic aromatic substitution with various amines to introduce the 4-amino side chain, a common feature in many kinase inhibitors. This approach has been utilized in the synthesis of a variety of biologically active molecules. For instance, 4-aminoquinoline derivatives have been synthesized by reacting 4-chloroquinolines with the corresponding amines. This reaction can be carried out under conventional heating or accelerated using microwave irradiation.
Key Kinase Targets and Representative Inhibitors
Derivatives of this compound and structurally related compounds have shown potent inhibitory activity against several important kinase targets.
PI3K/mTOR Pathway: Omipalisib (GSK2126458)
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many cancers. Omipalisib (GSK21264alismib) is a highly potent inhibitor of both PI3K and mTOR, and its synthesis involves a 6-bromo-4-iodoquinoline (B1287929) intermediate, which is closely related to this compound.
Quantitative Data for Omipalisib (GSK2126458)
| Target | IC50 / Ki | Assay Type |
| PI3Kα | Ki = 0.019 nM | Cell-free |
| PI3Kβ | Ki = 0.13 nM | Cell-free |
| PI3Kδ | Ki = 0.024 nM | Cell-free |
| PI3Kγ | Ki = 0.06 nM | Cell-free |
| mTORC1 | Ki = 0.18 nM | Cell-free |
| mTORC2 | Ki = 0.3 nM | Cell-free |
| DNA-PK | IC50 = 0.28 nM | Cell-free |
| pAkt-S473 (T47D cells) | IC50 = 0.41 nM | Cellular |
| pAkt-S473 (BT474 cells) | IC50 = 0.18 nM | Cellular |
| T47D cell proliferation | IC50 = 3 nM | Cellular |
| BT474 cell proliferation | IC50 = 2.4 nM | Cellular |
Cdc2-like Kinases (Clk) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A)
The Clk and Dyrk families of kinases are involved in the regulation of pre-mRNA splicing. Aberrant splicing is a feature of many diseases, including cancer. Substituted 6-arylquinazolin-4-amines, which can be synthesized from 6-bromo-4-chloroquinazoline, have emerged as potent inhibitors of these kinases. The inhibitory mechanism is believed to be ATP-competitive.
Quantitative Data for a Representative 6-Arylquinazolin-4-amine (Analogue 4)
| Target | Kd | Assay Type |
| Clk1 | 37 nM | Kinase Binding Assay |
| Clk4 | 50 nM | Kinase Binding Assay |
| Dyrk1A | 27 nM | Kinase Binding Assay |
Activin Receptor-Like Kinase 2 (ALK2)
ALK2 is a serine/threonine kinase that is part of the bone morphogenetic protein (BMP) signaling pathway, which plays a role in various developmental processes. Dysregulation of ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and certain cancers. Quinazolinone-based compounds have been identified as inhibitors of ALK2.
Quantitative Data for a Representative Quinazolinone ALK2 Inhibitor
| Compound | Target | IC50 | Assay Type |
| Compound 1 | ALK2 | 8.2 µM | LanthaScreen Binding Assay |
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of kinase inhibitors. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.
Materials:
-
Purified kinase (e.g., Clk4, Dyrk1A)
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (serially diluted in DMSO)
-
P81 phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
Procedure:
-
Prepare the kinase reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.
-
Add 2 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a microplate.
-
Add 18 µL of the kinase reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of [γ-³³P]ATP solution (final concentration at or near the Km for the specific kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto the P81 phosphocellulose filter plate.
-
Wash the filter plate extensively with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.
Conclusion
This compound is a highly valuable chemical intermediate that serves as a gateway to a wide range of potent kinase inhibitors. Its strategic derivatization has led to the discovery of compounds that effectively target key signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR and ALK2/BMP pathways. The quantitative data and experimental protocols presented in this guide provide a framework for the continued exploration and development of novel therapeutics based on the versatile quinoline scaffold. The ability to systematically modify this core structure, guided by structure-activity relationship studies and robust bioassays, ensures that this compound and its derivatives will remain a significant area of focus in drug discovery for the foreseeable future.
The Therapeutic Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals
Introduction
The quinoline (B57606) scaffold, a bicyclic heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its versatile structure has been a fertile ground for the development of a wide array of therapeutic agents with a broad spectrum of pharmacological activities.[3][4][5] From the historic success of quinine (B1679958) and chloroquine (B1663885) in combating malaria to the modern-day application of quinoline-based drugs in oncology, this privileged scaffold continues to be a focal point for researchers, scientists, and drug development professionals.[3][4][6] This technical guide provides an in-depth overview of the potential therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It aims to serve as a comprehensive resource, offering summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate ongoing research and development in this dynamic field.
Anticancer Applications of Substituted Quinolines
Substituted quinolines have emerged as a significant class of compounds in the development of novel anticancer agents.[7][8][9] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, cell cycle arrest, induction of apoptosis, and disruption of angiogenesis.[1][9][10] Several quinoline derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[8][11][12]
Quantitative Data: Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) and growth inhibitory (GI50) values of various substituted quinolines against different human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 7 | T47D (Breast) | Not Specified | 0.016 ± 0.003 | [11] |
| Compound 13e | PC-3 (Prostate) | CCK8 | 2.61 | [7] |
| Compound 13e | KG-1 (Leukemia) | CCK8 | 3.56 | [7] |
| Compound 13f | PC-3 (Prostate) | CCK8 | 4.73 | [7] |
| Compound 13f | KG-1 (Leukemia) | CCK8 | 4.88 | [7] |
| Compound 13h | PC-3 (Prostate) | CCK8 | 4.68 | [7] |
| Compound 13h | KG-1 (Leukemia) | CCK8 | 2.98 | [7] |
| Quinoline 13 | HeLa (Cervical) | Not Specified | 8.3 | [12] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | Not Specified | 13.15 | [12] |
| Quinoline 12 | PC3 (Prostate) | Not Specified | 31.37 | [12] |
| Quinoline 11 | PC3 (Prostate) | Not Specified | 34.34 | [12] |
| Compound 3c | C-32 (Melanoma) | Not Specified | Comparable to Cisplatin/Doxorubicin | [13] |
| Compound 3c | A549 (Lung) | Not Specified | Comparable to Cisplatin/Doxorubicin | [13] |
| Compound 3c | MDA-MB-231 (Breast) | Not Specified | Comparable to Cisplatin/Doxorubicin | [13] |
Signaling Pathways in Anticancer Activity
Substituted quinolines often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway involves the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[10]
Caption: Inhibition of EGFR/HER2 signaling by substituted quinolines.
Experimental Protocols: Cytotoxicity Assessment
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the cytotoxic potential of chemical compounds.[14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline derivatives in culture medium. The final solvent concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the prepared dilutions. Include vehicle and blank controls.[14]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical workflow for assessing the cytotoxicity of novel compounds.[14]
Antimicrobial Applications of Substituted Quinolines
Quinolines and their derivatives have a long history of use as antimicrobial agents.[15][16][17] They exhibit activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] The mechanism of their antibacterial action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[18]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted quinolines against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative 11 | S. aureus | 6.25 | [15] |
| Compound 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | [15] |
| Compound 62 | E. coli | 3.125 - 6.25 (nmol/mL) | [15] |
| Compound 2 | B. cereus | 1.56 | [19] |
| Compound 6 | B. cereus | 3.12 | [19] |
| Compound 2 | S. aureus | 3.12 | [19] |
| Compound 6 | S. aureus | 3.12 | [19] |
| Compound 2 | E. coli | 3.12 | [19] |
| Compound 6 | E. coli | 3.12 | [19] |
| Compound 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [18] |
| Compound Qa5 | Xanthomonas oryzae (Xoo) | 3.12 | [20] |
| Compound 6 | MRSA | 1.5 | [21] |
| Compound 6 | MRSE | 6.0 | [21] |
| Compound 6 | VRE | 3.0 | [21] |
| Compound 7 | C. difficile | 1.0 | [21] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the substituted quinoline compound in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral and Anti-inflammatory Applications
Beyond their anticancer and antimicrobial properties, substituted quinolines have demonstrated significant potential as antiviral and anti-inflammatory agents.[22][23][24]
Antiviral Activity
Quinoline derivatives have been investigated for their activity against a variety of viruses, including Influenza A virus, Zika virus, and Human Immunodeficiency Virus (HIV).[24][25][26] Their mechanisms of action can involve inhibiting viral replication, entry into host cells, or key viral enzymes.[24][25] For instance, certain substituted quinolines have been shown to inhibit the RNA transcription and replication of the Influenza A virus.[25]
Quantitative Data: Antiviral Activity
| Compound ID | Virus | Assay Type | IC50 (µM) | Reference |
| Compound 9b | Influenza A virus | Not Specified | 0.88 - 6.33 | [25] |
| Compounds 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A virus | Not Specified | 0.88 - 4.92 | [25] |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are attributed to their ability to modulate various inflammatory pathways.[22][23][27] They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Several quinoline-based compounds have shown potent anti-inflammatory effects in various in vitro and in vivo models.[3][27]
Conclusion
The quinoline scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of therapeutic applications. The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies, promises to yield a new generation of potent and selective quinoline-based drugs for the treatment of cancer, infectious diseases, and inflammatory conditions. This technical guide provides a foundational resource for researchers to build upon, fostering innovation and accelerating the translation of promising substituted quinoline compounds from the laboratory to the clinic.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthetic and medicinal perspective of quinolines as antiviral agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 27. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 4-aminoquinolines
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinolines
Introduction
The 4-aminoquinoline (B48711) scaffold is a cornerstone in medicinal chemistry, most notably for producing one of the most successful antimalarial drugs, Chloroquine (B1663885) (CQ).[1][2] These synthetic compounds have been pivotal in the treatment and prophylaxis of malaria for decades due to their efficacy, ease of use, and low cost.[3] However, the emergence and global spread of CQ-resistant strains of Plasmodium falciparum and, more recently, Plasmodium vivax, have severely compromised their clinical utility and created an urgent need for novel therapeutic agents.[3][4][5]
This has catalyzed extensive research into the structure-activity relationships (SAR) of the 4-aminoquinoline core. By systematically modifying the quinoline (B57606) ring, the amino side chain, and various substituents, researchers aim to design new analogs capable of overcoming resistance mechanisms while retaining or improving upon the safety and efficacy profile of classical 4-aminoquinolines.[6][7] This guide provides a detailed overview of these SAR studies, summarizing key structural requirements for activity, presenting quantitative data for prominent analogs, and detailing the experimental protocols used for their evaluation.
Mechanism of Antimalarial Action
The primary mechanism of action for 4-aminoquinolines is the disruption of heme detoxification within the malaria parasite.[8][9] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[4] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (β-hematin).[4][9]
4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic digestive vacuole—a phenomenon known as pH trapping.[10] Here, they form a complex with heme, preventing its polymerization into hemozoin.[9] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[9]
Core Structure-Activity Relationships
The antimalarial activity of 4-aminoquinolines is dictated by three main structural components: the quinoline ring, the substituent at the 7-position, and the aminoalkyl side chain at the 4-position.
The Quinoline Ring
The quinoline ring system is indispensable for antimalarial activity, as it is believed to engage in π-π stacking interactions with the porphyrin system of heme.[1][9]
-
Position 3: Introduction of a methyl group at the C-3 position has been shown to decrease antimalarial activity.[1]
-
Position 8: Any substitution at the C-8 position typically abolishes activity.[1][11]
-
Position 4: The 4-amino group is critical. Replacing it with sulfur (S) or oxygen (O) groups reduces or eliminates activity.[12]
The Substituent at the 7-Position
The nature of the substituent at the C-7 position is a major determinant of potency.
-
Halogens: A halogen, particularly chlorine (Cl), at the 7-position is essential for high activity.[1][11] 7-Iodo and 7-bromo analogs are generally as active as their 7-chloro counterparts.[13] This electron-withdrawing group is thought to increase the basicity of the quinoline ring nitrogen, enhancing accumulation in the digestive vacuole and inhibiting hemozoin formation.[1][14]
-
Other Groups: Replacing the chlorine with a 7-fluoro (F) or 7-trifluoromethyl (CF3) group leads to a significant loss of activity, especially against CQ-resistant strains.[13] Similarly, 7-methoxy (OMe) analogs are largely inactive.[13]
The 4-Amino Side Chain
The flexible diaminoalkane side chain plays a crucial role in the drug's mechanism, primarily through pH trapping.
-
Terminal Nitrogen: A basic, protonatable tertiary nitrogen at the end of the side chain is vital for activity.[1][15] This group ensures the molecule becomes dicationic in the acidic vacuole, trapping it and concentrating it at its site of action.
-
Chain Length: The length of the alkyl chain between the two nitrogen atoms is critical for overcoming CQ resistance. While chloroquine has a four-carbon spacer (excluding the methyl branch), analogs with shorter (2-3 carbons) or longer (10-12 carbons) chains have demonstrated retained or enhanced activity against CQ-resistant P. falciparum.[6][16]
-
Side Chain Modifications: Incorporating bulky or heterocyclic groups (e.g., piperazine) or modifying the substitution on the terminal nitrogen can restore activity against resistant strains and alter the compound's pharmacokinetic properties.[3][17] Amodiaquine, which contains a p-hydroxyanilino ring in its side chain, is more potent than chloroquine and remains effective against many CQ-resistant strains.[17]
Quantitative SAR Data
The following tables summarize the in vitro activity of representative 4-aminoquinoline analogs against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.
Table 1: Activity of 4-Aminoquinolines with Modified Side Chains
| Compound | Side Chain Modification | IC₅₀ (nM) vs. 3D7 (CQ-S) | IC₅₀ (nM) vs. Dd2 (CQ-R) | IC₅₀ (nM) vs. K1 (CQ-R) | Reference |
|---|---|---|---|---|---|
| Chloroquine | Standard (Isopentyl) | 15.7 | 149.0 | 321.0 | [17] |
| Amodiaquine | Contains p-hydroxyanilino ring | 10.1 | 37.9 | 28.0 | [17] |
| Compound 1 | N-benzyl, lacks hydroxyl | 10.3 | 24.5 | 17.5 | [17] |
| Compound 4 | N-benzyl (o-cyano), lacks hydroxyl | 12.9 | 10.8 | 7.5 | [17] |
| TDR 58845 | N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine | < 12 | 5.5 - 89.8 | - | [5] |
| TDR 58846 | N¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine | < 12 | 5.5 - 89.8 | - |[5] |
Table 2: Activity of 4-Aminoquinolines with Modified 7-Position Substituents
| 7-Position Group | Side Chain | IC₅₀ (nM) vs. CQ-S Strain | IC₅₀ (nM) vs. CQ-R Strain | Reference |
|---|---|---|---|---|
| -Cl | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 | [13] |
| -Br | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 | [13] |
| -I | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 | [13] |
| -F | -HN(CH₂)₂NEt₂ | 15 - 50 | 18 - 500 | [13] |
| -CF₃ | -HN(CH₂)₂NEt₂ | 15 - 50 | 18 - 500 | [13] |
| -OCH₃ | -HN(CH₂)₂NEt₂ | 17 - 150 | 90 - 3000 |[13] |
SAR for Other Therapeutic Areas: Anticancer Activity
The unique lysosomotropic properties of 4-aminoquinolines have led to their investigation as potential anticancer agents.[9][18] By accumulating in the acidic lysosomes of cancer cells, they can inhibit autophagy, a cellular recycling process that tumor cells often exploit to survive stress. This disruption can enhance the efficacy of conventional chemotherapeutics.[9][18] SAR studies in this area have shown that modifications to the side chain and substitutions on the quinoline ring significantly impact cytotoxicity against various cancer cell lines.[19][20] For example, certain N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivatives have shown potent effects against breast cancer cell lines like MDA-MB468 and MCF-7.[19]
Experimental Protocols
The evaluation of new 4-aminoquinoline analogs follows a standardized workflow from chemical synthesis to biological characterization.
General Synthesis of 4-Aminoquinoline Analogs
New analogs are commonly prepared via a nucleophilic aromatic substitution (SNAr) reaction. The synthesis typically involves the condensation of 4,7-dichloroquinoline with a selected primary or secondary amine that will form the desired side chain.[17][19]
-
Reaction: 4,7-dichloroquinoline is reacted with the appropriate amine.[19]
-
Conditions: The reaction can be performed under various conditions, including refluxing in a solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a base (e.g., K₂CO₃), or under microwave irradiation to accelerate the reaction.[17][21]
-
Purification: The final product is purified using techniques such as column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.[19]
In Vitro Antimalarial Activity Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against parasite growth.
-
Parasite Strains: Both CQ-sensitive (e.g., 3D7, D6, HB3) and CQ-resistant (e.g., K1, W2, Dd2) strains of P. falciparum are used.[16][17]
-
Culture: Asexual parasite stages are cultured in vitro in human erythrocytes at 3-5% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax, under a low oxygen atmosphere (5% O₂, 5% CO₂, 90% N₂).[22]
-
Procedure: Asynchronous or synchronized ring-stage parasite cultures are plated in 96-well plates. The test compounds are added in serial dilutions and the plates are incubated for 48-72 hours.[23]
-
Quantification: Parasite growth inhibition is quantified using various methods:
-
[³H]-Hypoxanthine Incorporation: Measures the uptake of a radiolabeled nucleic acid precursor by the parasites.[24]
-
ELISA: Detects parasite-specific proteins like Histidine-Rich Protein II (HRPII) or parasite Lactate Dehydrogenase (pLDH).[23][25]
-
Fluorometric Assays: Use DNA-intercalating dyes like SYBR Green I or PicoGreen to quantify parasite DNA.
-
In Vivo Antimalarial Efficacy Assay
The most common in vivo model is the Peters' 4-day suppressive test using rodent malaria parasites.[5][22]
-
Model: Mice (e.g., BALB/c or C57BL/6) are infected intravenously or intraperitoneally with Plasmodium berghei or Plasmodium yoelii.[5][16]
-
Treatment: Treatment with the test compound (administered orally or subcutaneously) begins a few hours post-infection and continues once daily for four consecutive days. A vehicle control and a positive control (e.g., chloroquine or amodiaquine) group are included.[16][26]
-
Evaluation: On day 4 or 5, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy. The percent suppression of parasitemia relative to the vehicle control is calculated. The survival of the mice is also monitored.[5][16] For a curative test, follow-up can extend to 28 days or more.[27]
Cytotoxicity Assay
This assay determines the compound's toxicity to mammalian cells to establish a selectivity index (SI = Cytotoxicity IC₅₀ / Antimalarial IC₅₀).
-
Cell Lines: Various mammalian cell lines are used, such as human lung fibroblasts (MRC-5), rat myoblasts (L6), or Chinese Hamster Ovarian (CHO) cells.[16][17]
-
Procedure: Cells are seeded in 96-well plates and incubated overnight. The test compounds are added in serial dilutions, and the plates are incubated for another 48-72 hours.[17]
-
Quantification: Cell viability is typically measured using the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan (B1609692) product, which is quantified spectrophotometrically.[28]
References
- 1. m.youtube.com [m.youtube.com]
- 2. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 18. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mmv.org [mmv.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 25. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 26. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Heterocycle: A Technical Guide to 6-Bromo-2-chloroquinolin-4-amine as a Pivotal Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Among the vast array of quinoline derivatives, 6-Bromo-2-chloroquinolin-4-amine stands out as a highly versatile and valuable heterocyclic building block. Its strategic placement of reactive sites—a bromine atom at the 6-position, a chlorine atom at the 2-position, and an amino group at the 4-position—offers a trifecta of opportunities for molecular elaboration. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, highlighting its potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its essential precursors is provided below. These properties are crucial for understanding the compound's reactivity and for the practical execution of synthetic transformations.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 6-Bromo-4-hydroxyquinoline | C₉H₆BrNO | 224.06 | - | 145369-94-4 |
| 6-Bromo-2,4-dichloroquinoline (B1394914) | C₉H₄BrCl₂N | 276.95 | - | 10107568 |
| This compound | C₉H₆BrClN₂ | 257.52 | - | 1256834-38-4[1] |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that typically begins with the construction of the quinoline core, followed by strategic halogenation and amination reactions. The differential reactivity of the chloro and bromo substituents is key to its utility as a versatile building block.
Experimental Protocol: Synthesis of 6-Bromo-2,4-dichloroquinoline
A plausible synthetic route to the key intermediate, 6-bromo-2,4-dichloroquinoline, starts from 6-bromo-4-hydroxyquinolin-2(1H)-one.
Step 1: Synthesis of 6-bromo-4-hydroxyquinoline
This step often involves the cyclization of a substituted aniline (B41778) derivative. For instance, 4-bromoaniline (B143363) can be reacted with a suitable three-carbon synthon like diethyl malonate, followed by a high-temperature cyclization.
Step 2: Chlorination of 6-bromo-4-hydroxyquinolin-2(1H)-one
-
To a stirred solution of 6-bromo-4-hydroxyquinolin-2(1H)-one (1 equivalent) in a suitable high-boiling solvent such as toluene, add phosphorus oxychloride (POCl₃) (excess, e.g., 10 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The aqueous mixture is neutralized with a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate is formed.
-
The solid product, 6-bromo-2,4-dichloroquinoline, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Synthesis of this compound
The selective amination at the C4 position is achieved via nucleophilic aromatic substitution (SₙAr), leveraging the higher reactivity of the C4-chloro group compared to the C2-chloro group.
-
In a sealed reaction vessel, dissolve 6-bromo-2,4-dichloroquinoline (1 equivalent) in a suitable solvent such as tert-butanol (B103910) or N,N-dimethylformamide (DMF).[2]
-
Add a source of ammonia (B1221849), such as a solution of ammonia in methanol (B129727) or ammonium (B1175870) hydroxide. An excess of the aminating agent is typically used.
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solid precipitate has formed, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound.
Reactivity and Further Functionalization
The true utility of this compound lies in the differential reactivity of its three key functional handles:
-
C4-Amino Group: The primary amino group can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse side chains.
-
C2-Chloro Group: The chlorine atom at the 2-position is less reactive than the one at the 4-position but can still undergo nucleophilic substitution under more forcing conditions. It is also a suitable handle for palladium-catalyzed cross-coupling reactions.
-
C6-Bromo Group: The bromine atom is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl moieties.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 6-bromo-quinolin-4-amine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives as RIPK2 Inhibitors
Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling pathways. A series of 4-aminoquinoline (B48711) derivatives based on the 6-bromo-4-chloroquinoline (B1276899) scaffold have been synthesized and evaluated as RIPK2 inhibitors.
| Compound ID | Structure | RIPK2 IC₅₀ (nM) |
| 5 | 6-Bromo-N-(4-chloro-3-fluorophenyl)quinolin-4-amine | 84.4% yield (synthesis) |
| Ponatinib (Control) | - | 8.2 ± 2.9 |
Note: The provided data for compound 5 is the synthetic yield, not the IC₅₀ value. The table demonstrates the successful synthesis of a derivative from the core scaffold.
General Role as Kinase Inhibitors
The quinoline core can mimic the purine (B94841) ring of ATP, enabling derivatives to bind to the ATP-binding site of various kinases. The substituents at the 2, 4, and 6 positions can be tailored to achieve high potency and selectivity for specific kinase targets. The 6-bromo substituent, in particular, can be exploited to introduce moieties that interact with specific pockets within the kinase domain, enhancing binding affinity and modulating the pharmacokinetic profile of the resulting compounds.
Spectroscopic Characterization Data (Predicted)
¹H NMR
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H5 | ~8.0-8.2 | d |
| H7 | ~7.6-7.8 | dd |
| H8 | ~7.4-7.6 | d |
| H3 | ~6.5-6.7 | s |
| NH₂ | ~5.0-6.0 | br s |
¹³C NMR
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~155-160 |
| C3 | ~100-105 |
| C4 | ~150-155 |
| C4a | ~148-152 |
| C5 | ~125-130 |
| C6 | ~118-122 |
| C7 | ~130-135 |
| C8 | ~122-127 |
| C8a | ~140-145 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3250 | N-H stretch (two bands for primary amine) |
| 1650-1580 | N-H bend (primary amine) |
| ~1620, 1580, 1500 | C=C and C=N stretching (aromatic rings) |
| ~1335-1250 | C-N stretch (aromatic amine) |
| ~1100 | C-Cl stretch |
| ~600-500 | C-Br stretch |
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Mandatory Visualizations
Synthetic Pathway for this compound
References
Methodological & Application
Synthesis Protocol for 6-Bromo-2-chloroquinolin-4-amine: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document outlines a generalized approach to the synthesis of 6-Bromo-2-chloroquinolin-4-amine, a significant intermediate in the development of various biologically active compounds. Due to the absence of a specific, publicly available, step-by-step protocol for this exact molecule, this guide is based on established synthetic strategies for structurally related quinoline (B57606) derivatives. Researchers should consider these methods as a foundation for developing a specific synthesis plan, with the understanding that optimization of reaction conditions will be necessary.
Chemical Properties and Data
A comprehensive table of the physical and chemical properties of the target compound and its key intermediates is crucial for successful synthesis and purification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectral Data |
| 4-Bromoaniline (B143363) | C₆H₆BrN | 172.02 | 62-64 | 225 | - |
| 6-Bromo-4-hydroxy-2-quinolone | C₉H₆BrNO₂ | 256.05 | >300 | - | - |
| 6-Bromo-2,4-dichloroquinoline | C₉H₄BrCl₂N | 276.95 | 135-138 | - | - |
| This compound | C₉H₆BrClN₂ | 257.52 | Not available | Not available | - |
Experimental Protocols
The synthesis of this compound can be conceptualized as a multi-step process, beginning with commercially available starting materials. The following protocols are adapted from established methods for similar quinoline syntheses.
Step 1: Synthesis of 6-Bromo-4-hydroxy-2-quinolone
This initial step involves a condensation reaction, a common method for forming the quinoline ring system.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline and a suitable malonic acid derivative (e.g., diethyl malonate) in a high-boiling point solvent such as diphenyl ether.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 200-250 °C) to facilitate the condensation and cyclization reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like petroleum ether. The solid product is collected by filtration, washed, and dried.
Step 2: Synthesis of 6-Bromo-2,4-dichloroquinoline
The hydroxyl groups of the quinolone are converted to chlorides in this step, which is a crucial transformation for subsequent amination.
-
Reaction Setup: To the 6-Bromo-4-hydroxy-2-quinolone from the previous step, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The mixture is heated to reflux (around 110 °C) for several hours.
-
Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 6-Bromo-2,4-dichloroquinoline.
Step 3: Selective Amination to this compound
This final step involves the selective replacement of one of the chloro groups with an amine group. The 4-position of the quinoline ring is generally more reactive towards nucleophilic substitution.
-
Reaction Setup: Dissolve 6-Bromo-2,4-dichloroquinoline in a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a sealed reaction vessel.
-
Reaction Conditions: Add a source of ammonia (B1221849), such as a solution of ammonia in ethanol or ammonium (B1175870) hydroxide. The reaction is typically heated under pressure to facilitate the amination. The progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to obtain the final product, this compound.
Synthesis Workflow
The logical progression of the synthesis is visualized in the following diagram.
Application Notes and Protocols: Palladium-Catalyzed Amination of 6-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective palladium-catalyzed amination of 6-bromo-2-chloroquinoline (B23617). This reaction is a key step in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, which are potent ligands for the Tec Src homology 3 (SH3) domain, a valuable target in drug development.[1]
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This methodology has been successfully applied to the selective amination of 6-bromo-2-chloroquinoline. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 6-position of the quinoline (B57606) core. The resulting 6-amino-2-chloroquinolines are valuable intermediates in the synthesis of molecules with potential therapeutic applications, particularly as inhibitors of protein-protein interactions involving the Tec family of kinases.[1]
Data Presentation
The following tables summarize the quantitative data for the palladium-catalyzed amination of 6-bromo-2-chloroquinoline with various cyclic secondary amines. The key to success in this selective amination is the careful choice of catalyst, ligand, base, and solvent.
Table 1: Optimization of Reaction Conditions for the Amination of 6-Bromo-2-chloroquinoline with Morpholine
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene (B28343) | 100 | 18 | 85 |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2.5) | DavePhos (7.5) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 65 |
Table 2: Substrate Scope of Cyclic Secondary Amines in the Amination of 6-Bromo-2-chloroquinoline
Reaction Conditions: 6-Bromo-2-chloroquinoline (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (7.5 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C, 18 h.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Chloro-6-morpholinoquinoline | 85 |
| 2 | Piperidine | 2-Chloro-6-(piperidin-1-yl)quinoline | 82 |
| 3 | Pyrrolidine | 2-Chloro-6-(pyrrolidin-1-yl)quinoline | 79 |
| 4 | 4-Methylpiperazine | 2-Chloro-6-(4-methylpiperazin-1-yl)quinoline | 88 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of 6-Bromo-2-chloroquinoline:
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
6-Bromo-2-chloroquinoline
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-2-chloroquinoline (1.0 mmol, 242.5 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and BINAP (0.075 mmol, 47 mg).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Add sodium tert-butoxide (1.4 mmol, 135 mg) to the reaction mixture.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-2-chloroquinoline derivative.
Visualizations
Diagram 1: Experimental Workflow for Palladium-Catalyzed Amination
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Diagram 2: Tec Kinase Signaling Pathway and Point of Intervention
Caption: Tec kinase signaling and inhibition by SH3 domain ligands.
Tec Kinase Signaling Pathway Overview
Tec family kinases are non-receptor tyrosine kinases that are crucial components of intracellular signaling pathways, particularly in hematopoietic cells.[3][4] They are activated downstream of a variety of cell-surface receptors, including T-cell receptors (TCR) and B-cell receptors (BCR).[4][5] Upon receptor engagement, Src family kinases are activated and subsequently phosphorylate and activate Tec kinases.[3] Activated Tec kinases then phosphorylate and activate phospholipase C-gamma (PLCγ), which in turn leads to the mobilization of intracellular calcium and the activation of the MAP kinase pathway, among other downstream effects.[3][6] These signaling cascades are vital for immune cell activation, proliferation, and differentiation.[4][5]
The SH3 domain of Tec kinases is a protein-protein interaction module that mediates the assembly of signaling complexes.[1][7] The 6-heterocyclic substituted 2-aminoquinolines synthesized through the described palladium-catalyzed amination have been shown to be high-affinity ligands for the Tec SH3 domain.[1] By binding to the SH3 domain, these compounds can disrupt essential protein-protein interactions, thereby inhibiting the downstream signaling cascade. This makes them promising candidates for the development of therapeutic agents targeting diseases driven by aberrant Tec kinase signaling, such as certain autoimmune disorders and cancers.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. TEC (gene) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dynamics of the Tec‐family tyrosine kinase SH3 domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Quinoline (B57606) scaffolds are prevalent in a wide range of biologically active compounds, and the ability to functionalize them at specific positions is crucial for the development of new therapeutics.
6-Bromo-2-chloroquinoline (B23617) is a versatile building block, featuring two distinct halogen atoms that offer opportunities for selective functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for chemoselective Suzuki coupling, typically at the more reactive C-Br bond at the C6 position. This regioselectivity enables the introduction of diverse aryl and heteroaryl substituents, paving the way for the synthesis of novel 6-aryl-2-chloroquinoline derivatives. These derivatives are key intermediates in the development of targeted therapies, including inhibitors of protein kinases.
These application notes provide a detailed overview and experimental protocols for the selective Suzuki coupling reaction at the C6-bromo position of 6-bromo-2-chloroquinoline and its derivatives.
Reaction Principle and Selectivity
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (6-bromo-2-chloroquinoline) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity in 6-Bromo-2-chloroquinoline:
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This difference in reactivity is the basis for the selective functionalization of dihalogenated substrates like 6-bromo-2-chloroquinoline. The C-Br bond at the C6 position is significantly more reactive towards oxidative addition with the palladium(0) catalyst than the C-Cl bond at the C2 position. By carefully controlling the reaction conditions, it is possible to achieve highly selective coupling at the C6 position, leaving the C2-chloro group intact for potential subsequent transformations.[1]
Experimental Protocols
The following protocols provide a general framework for the selective Suzuki coupling of 6-bromo-2-chloroquinoline derivatives with various arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for Selective Suzuki Coupling at the C6-Position
This protocol is adapted from a similar procedure for 6-bromo-4-chloroquinoline-3-carbonitrile (B1290487) and is expected to be effective for 6-bromo-2-chloroquinoline.[1]
Materials:
-
6-Bromo-2-chloroquinoline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add 6-bromo-2-chloroquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-chloroquinoline derivative.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
6-Bromo-2-chloroquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%)
-
Base (e.g., aqueous Na₂CO₃ solution, 2.0 equiv)
-
Solvent (e.g., acetonitrile)
-
Microwave reactor pressure-rated tube
Procedure:
-
In a pressure-rated glass tube, combine 6-bromo-2-chloroquinoline, the arylboronic acid, aqueous Na₂CO₃ solution, and PdCl₂(PPh₃)₂ in acetonitrile.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, evaporate the solvent in vacuo.
-
Triturate the residue with water and purify by flash column chromatography on silica gel to obtain the desired product.
Data Presentation
Table 1: Representative Yields for Selective Suzuki Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-6-phenylquinoline-3-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 4-Chloro-6-(4-fluorophenyl)quinoline-3-carbonitrile | 82-92 |
| 4 | 3-Chlorophenylboronic acid | 4-Chloro-6-(3-chlorophenyl)quinoline-3-carbonitrile | 75-85 |
| 5 | 2-Thienylboronic acid | 4-Chloro-6-(thiophen-2-yl)quinoline-3-carbonitrile | 70-80 |
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of 2,6-Dichloroquinoxaline with 4-Tolylboronic Acid
This data for a different di-halogenated quinoxaline (B1680401) derivative illustrates the importance of solvent and temperature optimization.
| Entry | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane | Pd(PPh₃)₄ | 85 | 3 | 0 |
| 2 | 1,4-Dioxane | Pd(PPh₃)₄ | 110 | 6 | 69 |
| 3 | THF | Pd(PPh₃)₄ | 85 | 4 | 71 |
| 4 | Toluene | Pd(PPh₃)₄ | 85 | 4 | 29 |
| 5 | Toluene | Pd(PPh₃)₄ | 110 | 6 | 66 |
| 6 | THF | Pd(PPh₃)₄ | 90 | 8 | 75 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-2-chloroquinoline derivatives from 6-bromo-2-chloroquinoline. The notable difference in reactivity between the C-Br and C-Cl bonds allows for excellent regioselectivity, enabling the targeted modification of the quinoline scaffold. The protocols outlined in these application notes provide a robust starting point for researchers in medicinal chemistry and drug development. Further optimization of catalysts, ligands, bases, and solvents can lead to high yields and efficient synthesis of a diverse library of compounds for further investigation.
References
Preparation of 4-Aminoquinoline Derivatives from 4-Chloroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline (B48711) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of 4-aminoquinoline derivatives is a critical step in the discovery and development of new drugs. A common and effective method for their preparation is the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinolines with various amine nucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinoline derivatives, focusing on conventional heating, microwave-assisted methods, and palladium-catalyzed cross-coupling reactions.
Synthetic Strategies Overview
The primary methods for the synthesis of 4-aminoquinolines from 4-chloroquinolines involve the displacement of the chlorine atom at the C4 position by an amine. The reactivity of 4-chloroquinolines in SNAr reactions is enhanced by the electron-withdrawing effect of the quinoline (B57606) nitrogen.[2]
1. Nucleophilic Aromatic Substitution (SNAr) via Conventional Heating: This is the most traditional method, involving the reaction of a 4-chloroquinoline (B167314) with an amine, often in a suitable solvent and sometimes in the presence of a base.[1][2]
2. Microwave-Assisted SNAr: The use of microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times, and often higher yields and purities of the desired 4-aminoquinoline derivatives.[1][3][4][5]
3. Palladium-Catalyzed Buchwald-Hartwig Amination: For less reactive amines or for achieving higher selectivity, palladium-catalyzed cross-coupling reactions provide a powerful alternative to traditional SNAr methods.[6][7][8][9]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the synthesis of various 4-aminoquinoline derivatives from 4-chloroquinolines using different methodologies.
Table 1: Conventional Heating Methods
| Starting Material | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Butylamine | Neat | - | Reflux | N/A | N/A | [10] |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | - | 80 | 1 | N/A | [10] |
| 4-Chloroquinoline | Aniline Hydrochloride | N/A | - | N/A | N/A | 70-80 | [1] |
| 4,7-Dichloroquinoline | Benzene-1,2-diamines | N/A | N/A | N/A | N/A | 78-81 | [1] |
| 4,7-Dichloroquinoline | Semicarbazides | N/A | N/A | N/A | N/A | 78-81 | [1] |
| 4,7-Dichloroquinoline | Amino-N-heteroarenes | N/A | N/A | N/A | N/A | 78-81 | [1] |
Table 2: Microwave-Assisted Methods
| Starting Material | Amine Type | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Alkylamines (Primary & Secondary) | DMSO | None (Primary), Base required (Secondary) | 140 or 180 | 20-30 | 80-95 | [1] |
| 4,7-Dichloroquinoline | Anilines | DMSO | NaOH | 140 or 180 | 20-30 | 80-95 | [1] |
| 4,7-Dichloroquinoline | Amine-N-heteroarenes | DMSO | NaOH | 140 or 180 | 20-30 | 80-95 | [1] |
| 4-Chloroquinazoline | Aryl heterocyclic amines | 2-Propanol | - | N/A | 20 | N/A | [11] |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halides | Primary or Secondary Amines | Pd(OAc)₂ | DPEphos | K₃PO₄ | Toluene | N/A | N/A | N/A | [6] |
| Aryl Halides | Primary or Secondary Amines | Pd₂(dba)₃ | Various phosphines | NaOtBu | Toluene | RT - 100 | 2-24 | Good to excellent | [7][8] |
| 6-Bromo-2-chloroquinoline | Various Amines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | N/A | [12] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis of 4-Aminoquinolines
This protocol describes the direct coupling of a 4-chloroquinoline with an amine under conventional heating.[2]
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Appropriate solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP))
-
Base (if required, e.g., K₂CO₃, triethylamine)
Procedure:
-
To a solution of the 4-chloroquinoline derivative in the chosen solvent, add the amine.
-
If required, add the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of 4-Aminoquinolines
This protocol outlines the rapid synthesis of 4-aminoquinolines using microwave irradiation.[1][2]
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (1.0-1.5 eq)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Base (if necessary, e.g., NaOH)
Procedure:
-
In a microwave vial, combine the 4-chloroquinoline derivative, the amine, and the appropriate solvent.
-
Add a base if necessary, depending on the nature of the amine nucleophile.[1]
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature and reaction time.
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-aminoquinolines via a palladium-catalyzed cross-coupling reaction.[6][8][9]
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., DPEphos, Xantphos, BINAP)
-
Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the 4-chloroquinoline derivative, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the amine and the base.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to 4-aminoquinoline derivatives.
Caption: General experimental workflow for synthesis.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents | Scilit [scilit.com]
- 4. Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 6-Bromo-2-chloroquinolin-4-amine in the Development of PI3K/Akt/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a key target for the development of novel anticancer therapeutics. The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including several kinase inhibitors.
This document provides detailed application notes and protocols for the utilization of 6-bromo-substituted quinoline scaffolds, specifically focusing on derivatives of 6-bromoquinolin-4-amine, in the discovery and preclinical evaluation of PI3K/Akt/mTOR pathway inhibitors. While direct literature on the use of 6-Bromo-2-chloroquinolin-4-amine as a starting material for PI3K inhibitors is limited, extensive research on closely related 6-bromo-4-aminoquinoline derivatives provides a strong foundation for its application. The protocols herein are based on established methodologies for the synthesis and characterization of quinoline-based kinase inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex network of protein kinases that transmit signals from cell surface receptors to downstream effectors, ultimately controlling fundamental cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 directly regulates protein synthesis and cell growth, while mTORC2 is involved in the full activation of Akt.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Data Presentation: In Vitro Activity of Representative Quinoline-Based Inhibitors
The following table summarizes the in vitro inhibitory activities of several reported quinoline-based inhibitors against PI3K isoforms and mTOR. This data provides a benchmark for the expected potency of novel derivatives synthesized from this compound.
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| PQQ | - | - | - | - | 64 | [1] |
| HA-3d | - | - | - | - | 189 | [2] |
| HA-2l | >10,000 | >10,000 | >10,000 | >10,000 | 66 | [2] |
| HA-2c | >10,000 | >10,000 | >10,000 | >10,000 | 75 | [2] |
Note: Data for specific derivatives of this compound is not available in the public literature. The compounds listed are representative 4-aminoquinoline (B48711) derivatives with reported activity against the PI3K/Akt/mTOR pathway.
Experimental Protocols
Synthesis of 6-Bromo-N-arylquinolin-4-amine Derivatives
This protocol describes a general method for the synthesis of 6-bromo-N-arylquinolin-4-amine derivatives, a class of compounds with demonstrated kinase inhibitory activity. The synthesis commences with the commercially available 6-bromo-4-chloroquinoline (B1276899), which can be prepared from 4-bromoaniline.
Caption: General synthetic workflow.
Materials:
-
6-Bromo-4-chloroquinoline
-
Substituted aniline
-
Diisopropylethylamine (DIPEA) or other suitable base
-
n-Butanol or other high-boiling point solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in n-butanol, add the desired substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the desired 6-bromo-N-arylquinolin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the in vitro inhibitory activity of a test compound against PI3K and mTOR kinases by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K; a suitable protein substrate for mTOR
-
ATP
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the diluted kinase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of a mixture of the substrate and ATP.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value using a suitable curve-fitting software.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol assesses the effect of a test compound on the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway in a cellular context.
Caption: Western blot experimental workflow.
Materials:
-
Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4 °C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total protein and a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control (DMSO) and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
The 6-bromo-quinolin-4-amine scaffold represents a promising starting point for the development of novel inhibitors targeting the PI3K/Akt/mTOR pathway. The synthetic and biological testing protocols provided in this document offer a comprehensive framework for researchers to design, synthesize, and evaluate new chemical entities based on this privileged structure. By systematically applying these methodologies, it is possible to identify potent and selective inhibitors with the potential for further development as anticancer therapeutics.
References
Application Notes: Protocol for Kinase Inhibition Assays Using Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial family of enzymes that regulate a vast majority of cellular pathways by catalyzing the phosphorylation of specific substrate molecules.[1][2] This process acts as a fundamental molecular switch, controlling cell growth, proliferation, and differentiation.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a primary focus for drug discovery and development.[1][3]
Quinoline (B57606) derivatives have emerged as a highly successful and versatile class of kinase inhibitors, with several compounds approved for clinical use in oncology.[3][4][5][6] The rigid, planar structure of the quinoline scaffold is an ideal framework for designing potent and selective small molecule inhibitors that can target the ATP-binding site of various kinases.[3]
To identify and characterize novel quinoline-based kinase inhibitors, robust and reliable bioassays are essential.[1] These assays are critical for screening compound libraries, determining inhibitor potency (typically as an IC50 value), and assessing selectivity across the human kinome.[1][7] Methodologies can be broadly categorized into biochemical assays, which measure direct enzyme inhibition using purified components, and cell-based assays, which provide insights into a compound's activity and target engagement within a physiological context.[1][4] This document provides detailed protocols for key assays used to evaluate the inhibitory potential of quinoline derivatives.
Data Presentation: Summary of Quantitative Data
The inhibitory activity of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target kinase's activity.[7] This data is often presented in tabular format for clear comparison of potency and selectivity across different kinases.
Table 1: Example Inhibitory Activity of Quinoline Derivatives Against Various Kinases
| Compound ID | Quinoline Modification | Target Kinase | IC50 (nM) |
| Q-001 | 6-chloro quinoline | GAK | ~3.9[4] |
| Q-002 | 6-bromo quinoline | PKN3 | 9.3[4] |
| Q-003 | 7-chloro quinoline | GAK | 1.3[4] |
| Q-004 | 4-anilino-3-carbonitrile | c-Met | 19[8] |
| Q-005 | 4-anilino-3-carbonitrile | c-Met | 64[8] |
| Q-006 | 3,6-disubstituted | c-Met | 9.3[8] |
| Q-007 | 4-anilino-phenylsulfonylurea | PI3K | 720[8] |
| Q-008 | 4-anilino-phenylsulfonylurea | mTOR | 2620[8] |
Note: Data is representative and sourced from literature.[4][8] IC50 values can vary based on assay conditions.[9]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)
This protocol is designed to determine the IC50 value of a quinoline derivative by measuring its ability to inhibit the activity of a purified kinase.[10] The assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[10][11]
Objective: To measure the in vitro potency of quinoline derivatives against a specific target kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% 2-mercaptoethanol)[11]
-
ATP (at a concentration near the Km for the target kinase)
-
Quinoline derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoline derivatives in DMSO. A common starting concentration is 10 mM.[10] Subsequently, dilute these in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[10]
-
Reaction Setup:
-
Add 5 µL of the diluted quinoline derivative or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[10]
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its substrate in assay buffer) to each well.[10]
-
Include control wells: "no inhibitor" (vehicle only) for 0% inhibition and "no enzyme" for 100% inhibition.[1][11]
-
Pre-incubate the plate at room temperature for 10-30 minutes.[10][12]
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction.[10] Incubate the plate for 60 minutes at 30°C.[10]
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10] Incubate for 40 minutes at room temperature.[10]
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[10] Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate reader.
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the quinoline derivative relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[4][13]
Protocol 2: Cell-Based Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the functional impact of a quinoline derivative by measuring changes in the phosphorylation state of the target kinase or its downstream substrates within a cellular environment.[1][3]
Objective: To confirm that a quinoline inhibitor modulates a specific signaling pathway in cells by detecting changes in protein phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Quinoline inhibitor (dissolved in DMSO)
-
Stimulant (e.g., growth factor like EGF, if required to activate the pathway)[1]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (specific for both the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western Blotting equipment
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
If necessary to reduce basal kinase activity, starve the cells in serum-free medium for 4-16 hours.[1]
-
Treat the cells with various concentrations of the quinoline inhibitor or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).[1]
-
-
Kinase Activation (if applicable): Stimulate the cells with an appropriate agonist for a short duration (e.g., 15 minutes) to activate the target kinase pathway.[1]
-
Cell Lysis:
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[1]
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.[1]
-
Boil samples, load them onto an SDS-PAGE gel, and separate the proteins by electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imaging system. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.
Data Analysis:
-
Quantify the band intensities for both the phosphorylated protein and the total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the normalized signal in inhibitor-treated samples to the vehicle-treated control to determine the extent of phosphorylation inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for the Synthesis of 6-Aryl-4-Substituted-Quinoline-3-Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-aryl-4-substituted-quinoline-3-carbonitriles, a class of compounds with significant interest in medicinal chemistry and drug development. These compounds have been identified as potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), making them valuable scaffolds for anticancer drug discovery.
Introduction
Quinoline-3-carbonitrile derivatives are a prominent class of heterocyclic compounds due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic introduction of an aryl group at the 6-position and various substituents at the 4-position of the quinoline (B57606) ring system has been shown to be a successful strategy for modulating their biological activity. Notably, 6-aryl-4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of EGFR and HER2 kinases, with compounds like Neratinib (HKI-272) demonstrating clinical efficacy in the treatment of breast cancer.
The synthesis of these complex molecules can be achieved through several methodologies, with one-pot multicomponent reactions and adaptations of the Friedländer synthesis being particularly efficient. These approaches offer advantages in terms of operational simplicity, reduced reaction times, and often higher yields. This document outlines a general, adaptable protocol for the synthesis of this important class of compounds.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 6-aryl-4-substituted-quinoline-3-carbonitrile derivatives. The yields and melting points can vary depending on the specific substituents and reaction conditions.
| Compound ID | 6-Aryl Substituent | 4-Substituent | Yield (%) | Melting Point (°C) | References |
| 1a | Phenyl | Anilino | 85 | 245-247 | Fictionalized Data |
| 1b | 4-Methoxyphenyl | Anilino | 88 | 251-253 | Fictionalized Data |
| 1c | 4-Chlorophenyl | Anilino | 82 | 260-262 | Fictionalized Data |
| 2a | Phenyl | 4-Chloroanilino | 80 | 275-277 | Fictionalized Data |
| 2b | 4-Methoxyphenyl | 4-Chloroanilino | 83 | 278-280 | Fictionalized Data |
| 2c | 4-Chlorophenyl | 4-Chloroanilino | 78 | 285-287 | Fictionalized Data |
| 3a | Phenyl | Amino | 92 | >300 | Fictionalized Data |
| 3b | 4-Methoxyphenyl | Amino | 95 | >300 | Fictionalized Data |
| 3c | 4-Chlorophenyl | Amino | 90 | >300 | Fictionalized Data |
Note: The data in this table is representative and may not correspond to specific literature values. It is intended to provide a general overview of the expected yields and properties.
Experimental Protocols
The following protocols describe the synthesis of 6-aryl-4-substituted-quinoline-3-carbonitriles.
Protocol 1: One-Pot Synthesis of 2-Amino-6-aryl-4-substituted-quinoline-3-carbonitriles
This protocol is adapted from established multicomponent reactions for the synthesis of quinoline derivatives.
Materials:
-
Substituted 2-aminoarylketone or 2-aminobenzophenone (B122507) (1.0 eq)
-
Aryl aldehyde (1.0 eq)
-
Malononitrile (B47326) (1.1 eq)
-
Catalyst (e.g., piperidine, L-proline, or a Lewis acid, 10-20 mol%)
-
Solvent (e.g., ethanol (B145695), DMF, or water)
Procedure:
-
To a round-bottom flask, add the substituted 2-aminoarylketone (1.0 eq), aryl aldehyde (1.0 eq), malononitrile (1.1 eq), and the chosen solvent.
-
Add the catalyst (e.g., piperidine, 10 mol%) to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
If the product does not precipitate, pour the reaction mixture into ice-water and stir until a solid forms.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-6-aryl-4-substituted-quinoline-3-carbonitrile.
Protocol 2: Synthesis of 6-Aryl-4-(arylamino)quinoline-3-carbonitriles
This protocol involves a two-step process starting with the synthesis of a 4-chloroquinoline (B167314) intermediate followed by nucleophilic substitution.
Step 1: Synthesis of 6-Aryl-4-chloroquinoline-3-carbonitrile
-
Synthesize the corresponding 6-aryl-4-hydroxyquinoline-3-carbonitrile via a multicomponent reaction similar to Protocol 1, using an appropriate β-ketoester instead of malononitrile.
-
Treat the 6-aryl-4-hydroxyquinoline-3-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia (B1221849) solution).
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-aryl-4-chloroquinoline-3-carbonitrile.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the 6-aryl-4-chloroquinoline-3-carbonitrile (1.0 eq) and the desired aniline (B41778) derivative (1.1-1.5 eq) in a suitable solvent such as isopropanol, n-butanol, or DMF.
-
Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 6-aryl-4-(arylamino)quinoline-3-carbonitrile.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the one-pot synthesis of 6-aryl-4-substituted-quinoline-3-carbonitriles.
Caption: A generalized workflow for the one-pot synthesis of the target compounds.
Signaling Pathway of EGFR/HER2 Inhibition
This diagram illustrates the mechanism of action of 6-aryl-4-anilinoquinoline-3-carbonitrile based irreversible inhibitors on the EGFR/HER2 signaling pathway.
Caption: Inhibition of EGFR/HER2 signaling by 6-aryl-4-anilinoquinoline-3-carbonitriles.
Application Notes and Protocols for the Selective Functionalization of Dihalogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective functionalization of dihalogenated quinolines, critical scaffolds in medicinal chemistry and drug discovery. By leveraging modern cross-coupling and C-H activation methodologies, researchers can achieve regioselective substitution, enabling the synthesis of diverse molecular architectures for the exploration of structure-activity relationships (SAR).
Introduction to Selective Functionalization
Dihalogenated quinolines possess multiple reactive sites, offering a versatile platform for the introduction of various functional groups. The ability to selectively functionalize one halogen position over another is paramount for efficient and controlled synthesis. The primary strategies for achieving this selectivity rely on the differential reactivity of the C-X bonds (where X = Cl, Br, I) and the strategic choice of catalysts, ligands, and reaction conditions. The C2 and C4 positions on the quinoline (B57606) ring are particularly susceptible to nucleophilic attack and are common targets for functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of C-C, C-N, and C-O bonds on dihalogenated quinoline cores.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a halide with a boronic acid or ester. In the case of dihalogenated quinolines, such as 2,4-dichloroquinoline (B42001), selectivity can be achieved by exploiting the higher reactivity of the C2-Cl bond.
Table 1: Regioselective Suzuki-Miyaura Coupling of 2-Alkynyl-4-chloroquinolines [1][2][3]
| Entry | 2-Alkynyl-4-chloroquinoline (Substrate) | Arylboronic Acid | Product | Time (h) | Yield (%) |
| 1 | 2-(Phenylethynyl)-4-chloroquinoline | Phenylboronic acid | 2-(Phenylethynyl)-4-phenylquinoline | 2 | 84 |
| 2 | 2-(Cyclohexylethynyl)-4-chloroquinoline | Phenylboronic acid | 2-(Cyclohexylethynyl)-4-phenylquinoline | 3 | 88 |
| 3 | 2-((Trimethylsilyl)ethynyl)-4-chloroquinoline | Phenylboronic acid | 2-((Trimethylsilyl)ethynyl)-4-phenylquinoline | 2 | 87 |
| 4 | 2-(Hex-1-yn-1-yl)-4-chloroquinoline | Phenylboronic acid | 2-(Hex-1-yn-1-yl)-4-phenylquinoline | 4 | 82 |
| 5 | 2-(Phenylethynyl)-4-chloroquinoline | 3-Methoxyphenylboronic acid | 2-(Phenylethynyl)-4-(3-methoxyphenyl)quinoline | 2 | 86 |
| 6 | 2-(Phenylethynyl)-4-chloroquinoline | 4-Fluorophenylboronic acid | 2-(Phenylethynyl)-4-(4-fluorophenyl)quinoline | 2 | 86 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Alkynyl-4-chloroquinolines [1][2][3]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-alkynyl-4-chloroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), and the palladium catalyst (e.g., (PPh₃)₂PdCl₂ (0.05 mmol)).
-
Solvent and Ligand Addition: Add dioxane (5.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Base and Co-catalyst Addition: In a separate vial, dissolve Cs₂CO₃ (3.5 mmol) and tricyclohexylphosphine (B42057) (PCy₃) (0.05 mmol) in water (3.0 mL). Add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram 1: Logical Workflow for Sequential Functionalization
Caption: Sequential functionalization of 2,4-dichloroquinoline.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. This reaction is highly effective for the selective functionalization of dihaloquinolines. The reactivity order of halogens (I > Br > Cl) can be exploited for selective couplings. For 2,4-dichloroquinoline, the C2 position is preferentially alkynylated.[1][2][3]
Table 2: Regioselective Sonogashira Coupling of 2,4-Dichloroquinoline [1][2][3]
| Entry | Terminal Alkyne | Product (2-Alkynyl-4-chloroquinoline) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-chloroquinoline | 2 | 86 |
| 2 | Cyclohexylacetylene | 2-(Cyclohexylethynyl)-4-chloroquinoline | 3 | 89 |
| 3 | (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)-4-chloroquinoline | 2 | 88 |
| 4 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-chloroquinoline | 4 | 84 |
| 5 | 1-Octyne | 2-(Oct-1-yn-1-yl)-4-chloroquinoline | 4 | 85 |
Experimental Protocol: General Procedure for Regioselective C-2 Alkynylation of 2,4-Dichloroquinoline [1][2][3]
-
Reaction Setup: To a solution of 2,4-dichloroquinoline (1.0 equiv) in water, add the terminal alkyne (1.5 equiv), 10% Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%).
-
Base Addition: Add Et₃N (3.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Diagram 2: Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The selectivity of this reaction on dihalogenated quinolines is highly dependent on the choice of catalyst, ligand, and the nature of the amine.[4][5][6]
Table 3: Regioselective Buchwald-Hartwig Amination of Dichloroquinolines [4][5]
| Dichloroquinoline | Amine | Catalyst/Ligand | Product (Position of Amination) | Yield (%) |
| 2,6-Dichloroquinoline | N-(Adamantan-1-yl)methanamine | Pd(dba)₂ / BINAP | 6-Chloro-2-aminoquinoline derivative | Low Selectivity |
| 2,8-Dichloroquinoline | N-(Adamantan-1-yl)methanamine | Pd(dba)₂ / BINAP | 8-Chloro-2-aminoquinoline derivative | 42 |
| 4,7-Dichloroquinoline | N-(Adamantan-1-yl)methanamine | Pd(dba)₂ / BINAP | 7-Chloro-4-aminoquinoline derivative | 79 |
| 4,8-Dichloroquinoline | N-(Adamantan-1-yl)methanamine | Pd(dba)₂ / BINAP | 8-Chloro-4-aminoquinoline derivative | 71 |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | 6-Morpholino-2-chloroquinoline | High |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) and stir for a few minutes. Then, add the dihalogenated quinoline, the amine, and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Diagram 3: Decision Tree for Selective Buchwald-Hartwig Amination
Caption: Catalyst and substrate selection for regioselective amination.
Selective C-H Functionalization
Direct C-H functionalization is an atom-economical approach to introduce new bonds, avoiding the need for pre-functionalized starting materials. While still an emerging field for dihalogenated quinolines, the principles of directed C-H activation can be applied. The nitrogen atom of the quinoline ring can act as a directing group, favoring functionalization at the C8 position.
Table 4: Representative C-H Functionalization of Quinolines
| Quinoline Derivative | Coupling Partner | Catalyst System | Position of Functionalization | Yield (%) | Reference |
| Quinoline N-oxide | Phenylboronic Acid | [RhCpCl₂]₂/AgSbF₆ | C8 | High | [7] |
| 8-Methylquinoline | Phenylboronic Acid | Ru(II) catalyst | C(sp³)-H of methyl group | Good | [8] |
| 2,4-Diarylquinazoline | N-Fluorobenzenesulfonimide | [RhCpCl₂]₂/AgSbF₆ | C-H of aryl group | up to 85 | [9] |
Experimental Protocol: General Procedure for Directed C-H Arylation (Hypothetical for a Dihaloquinoline)
Note: This is a generalized protocol and requires significant optimization for specific dihalogenated quinoline substrates.
-
Reaction Setup: In a sealed tube, combine the dihalogenated quinoline (1.0 equiv), the arylating agent (e.g., an arylboronic acid, 2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, DCE).
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.
Orthogonal Functionalization
Orthogonal functionalization refers to the selective reaction of one functional group in the presence of another, different functional group. In the context of dihalogenated quinolines, this can be achieved by using two different halogens (e.g., 6-bromo-2-chloroquinoline) and exploiting their differential reactivity in various cross-coupling reactions. For instance, a Suzuki coupling can be performed selectively at the more reactive C-Br bond, followed by a subsequent Sonogashira or Buchwald-Hartwig reaction at the C-Cl bond under different catalytic conditions.[10]
This strategy allows for the modular and convergent synthesis of complex, multifunctionalized quinoline derivatives, which is highly valuable in the construction of compound libraries for drug discovery.
Conclusion
The selective functionalization of dihalogenated quinolines is a cornerstone of modern medicinal chemistry. By carefully selecting the appropriate cross-coupling reaction, catalyst system, and reaction conditions, researchers can achieve a high degree of regioselectivity. The methods outlined in these application notes provide a strong foundation for the synthesis of novel quinoline-based compounds with potential therapeutic applications. Further exploration into C-H functionalization and orthogonal strategies will continue to expand the synthetic toolbox for accessing this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. db-thueringen.de [db-thueringen.de]
Application Notes and Protocols: 6-Bromo-2-chloroquinolin-4-amine in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the application of 6-Bromo-2-chloroquinolin-4-amine in cancer research is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related compounds, including 4-aminoquinolines, 6-bromo-quinolines, and 6-bromo-quinazolines, to provide a framework for investigating the potential of this specific molecule as an anticancer agent.
Application Notes
Background
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer properties. The 4-aminoquinoline (B48711) moiety, in particular, is a well-established pharmacophore found in drugs like chloroquine, which has been investigated for its anticancer effects.[1][2][3][4] Modifications to the quinoline ring, such as halogenation, have been shown to modulate the biological activity of these compounds. The presence of a bromine atom at the 6-position and a chlorine atom at the 2-position of the quinoline ring may enhance the cytotoxic potential and influence the pharmacokinetic properties of the molecule.[5][6][7] Therefore, this compound is a compound of interest for the development of novel anticancer therapeutics.
Hypothesized Mechanism of Action
Based on the known mechanisms of analogous compounds, this compound may exert its anticancer effects through various signaling pathways:
-
Inhibition of Kinase Signaling: Many quinoline and quinazoline (B50416) derivatives are known to be inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[8][9] The quinoline core can act as a scaffold that mimics the ATP molecule, binding to the ATP-binding site of these kinases and inhibiting their activity.
-
Induction of Apoptosis: Several 6-bromo-quinazoline derivatives have been shown to induce apoptosis in cancer cells.[9][10] This could be mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.
-
Autophagy Inhibition: The 4-aminoquinoline scaffold is known to interfere with the autophagy process by accumulating in lysosomes and raising their pH, which can lead to cancer cell death.[11]
-
Induction of DNA Damage: Some quinoline derivatives can induce DNA damage, potentially through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[11][12]
Potential Applications in Cancer Research
-
Lead Compound for Drug Discovery: this compound can serve as a promising scaffold for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and develop more potent and selective anticancer agents.[5][7]
-
Tool for Probing Cancer Biology: This compound and its analogs can be used as chemical probes to investigate the role of specific signaling pathways in different cancer types.
-
Adjuvant Therapy: Given the role of some 4-aminoquinolines in sensitizing cancer cells to conventional therapies, this compound could be investigated as a potential adjuvant to enhance the efficacy of existing chemotherapy or radiotherapy regimens.[2]
Quantitative Data from Structurally Related Compounds
The following table summarizes the cytotoxic activity of various 6-bromo-quinazoline and 4-aminoquinoline derivatives against several human cancer cell lines, providing a benchmark for the potential potency of this compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-quinazoline | Compound 8a (a 6-bromo-2-thio-quinazoline-4(3H)-one derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | [8] |
| SW480 (Colorectal) | 17.85 ± 0.92 | [8] | ||
| MRC-5 (Normal Lung) | 84.20 ± 1.72 | [8] | ||
| Compound 5b (a 6-bromoquinazoline (B49647) derivative) | MCF-7 (Breast) | 0.53 | [9] | |
| SW480 (Colorectal) | 1.95 | [9] | ||
| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [2] |
| MCF-7 (Breast) | 14.80 | [2] | ||
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [2] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common method for synthesizing 4-aminoquinoline derivatives is through the nucleophilic aromatic substitution of a 4-chloroquinoline (B167314) precursor with a suitable amine.[3]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2,4-dichloroquinoline (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine (1-1.2 equivalents) and a base such as triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3) (2-3 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of the compound on apoptosis induction.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromoquinolines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions of bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for synthesizing substituted quinoline (B57606) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of a bromoquinoline?
A1: The most critical parameters for a successful Suzuki coupling of bromoquinolines include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay between these factors is crucial for achieving high yields and minimizing side reactions.[1][2]
Q2: I am observing a low yield of my desired product. What are the common causes?
A2: Low yields are a frequent challenge and can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may have decomposed or been poisoned. Using a fresh, high-quality catalyst or a more stable pre-catalyst is recommended.[3][4]
-
Suboptimal Ligand: For challenging couplings, especially with electron-rich quinolines, standard ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient. More electron-rich and bulky ligands such as SPhos, XPhos, or RuPhos can significantly improve catalyst activity and yield.[4][5]
-
Inappropriate Base: The base is crucial for activating the boronic acid in the transmetalation step. The strength and solubility of the base can dramatically affect the reaction outcome. A screening of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is often necessary.[4][6]
-
Poor Solvent Choice: The solvent must dissolve the reactants and facilitate the catalytic cycle. Biphasic solvent systems like 1,4-dioxane (B91453)/water or toluene/ethanol/water are commonly used.[4][7] Ensure solvents are thoroughly degassed to remove oxygen.[4]
-
Boronic Acid Instability: Boronic acids can undergo decomposition, particularly protodeboronation, especially at higher temperatures. Using a slight excess of the boronic acid or switching to a more stable boronic ester (e.g., pinacol (B44631) or MIDA esters) can mitigate this issue.[4][8]
Q3: How can I minimize side reactions like homocoupling and protodeboronation/debromination?
A3:
-
Homocoupling: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen.[3] To minimize it, ensure a rigorously inert atmosphere by thoroughly degassing the reaction mixture and solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen).[3]
-
Protodeboronation/Debromination: This involves the replacement of the boron or bromine group with a hydrogen atom, consuming starting materials and reducing yield. This can be exacerbated by high temperatures, the presence of water, and the choice of base.[8] To reduce this side reaction, consider using a milder base (e.g., K₃PO₄, Cs₂CO₃), lowering the reaction temperature, using anhydrous solvents where appropriate, or employing more stable boronic esters.[4][8] A more active catalyst system can also help the desired cross-coupling reaction outcompete this side reaction.[9]
Q4: Which catalyst system is a good starting point for coupling with bromoquinolines?
A4: For standard Suzuki-Miyaura reactions with bromoquinolines, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice.[4] However, for more challenging or sterically hindered substrates, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) is often more effective.[4] Pd(dppf)Cl₂ is also a robust catalyst for many heteroaryl couplings.[1][7]
Q5: Does the position of the bromine atom on the quinoline ring affect reactivity?
A5: Yes, the position of the bromine atom significantly influences the electronic properties and steric hindrance around the C-Br bond, thereby affecting the ease of oxidative addition to the palladium catalyst.[10] Electron-deficient positions on the quinoline ring generally facilitate oxidative addition.[5] Therefore, different bromoquinoline isomers may require different optimized conditions for a successful coupling.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of bromoquinolines.
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low to No Product Conversion | 1. Catalyst Inactivity/Decomposition2. Inappropriate Ligand3. Incorrect Base or Solvent4. Insufficient Degassing5. Poor Reagent Quality | 1. Use a fresh batch of catalyst or a more stable pre-catalyst.2. Screen more electron-rich and bulky ligands (e.g., Buchwald ligands like XPhos, SPhos).3. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).4. Ensure rigorous degassing of solvents and reaction mixture.5. Verify the purity of the bromoquinoline and boronic acid. | [3][4][5] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Use of a Pd(II) Pre-catalyst without complete reduction to Pd(0) | 1. Improve inert atmosphere techniques (e.g., use freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. | [3] |
| Formation of Debrominated Quinolines (Hydrodehalogenation) | 1. High Reaction Temperature2. Unsuitable Base or Solvent3. Inefficient Catalyst System | 1. Lower the reaction temperature and potentially increase the reaction time.2. Use a milder base and consider anhydrous conditions if protic solvents are suspected to be the hydrogen source.3. Switch to a more active catalyst/ligand combination to accelerate the desired cross-coupling over the side reaction. | [4] |
| Protodeboronation of Boronic Acid | 1. High Reaction Temperature2. Presence of excess water/protic solvent3. Unstable Boronic Acid | 1. Lower the reaction temperature.2. Use anhydrous solvents or a controlled amount of water.3. Use a slight excess (1.2-1.5 eq.) of the boronic acid or switch to a more stable boronic ester (pinacol or MIDA). | [4][8] |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts2. Presence of residual palladium catalyst | 1. Optimize the reaction to go to completion to minimize starting material contamination. If polarity is similar, derivatization of the product or starting material might be necessary. For homocoupling byproducts, improved degassing is key.2. After work-up, filter the crude product through a pad of Celite® to remove the catalyst. | [7] |
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various bromoquinolines, providing a comparison of different catalytic systems. Note that direct comparison can be challenging as other reaction parameters may vary.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline (B21735) with Various Boronic Acids [7]
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-dimethyl-isoxazole-4-boronic acid pinacol ester | 1.2% P1-L4 | DBU | THF/H₂O | 110 | 10 | 82 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 95 |
| 3 | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 92 |
| 4 | 4-Formylphenyl-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 |
P1-L4 refers to a specific palladacycle precatalyst with a xantphos (B1684198) ligand as reported in the cited literature.[11]
Table 2: Suzuki-Miyaura Coupling of Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes [7]
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(4-bromophenoxy) quinolin-3-carbaldehyde | Pyridin-4-ylboronic acid | [(dppf)PdCl₂] (5) | Cs₂CO₃ | H₂O/1,4-dioxane (1:3) | 100 | 6-8 | 60 |
| 2-(4-bromophenoxy) quinolin-3-carbaldehyde | 4-Methoxyphenyl-boronic acid | [(dppf)PdCl₂] (5) | Cs₂CO₃ | H₂O/1,4-dioxane (1:3) | 100 | 6-8 | 65 |
| 8-methyl-2-(4-bromophenoxy) quinolin-3-carbaldehyde | 4-Methoxyphenyl-boronic acid | [(dppf)PdCl₂] (5) | Cs₂CO₃ | H₂O/1,4-dioxane (1:3) | 100 | 6-8 | 61 |
Table 3: Disubstitution of 5,7-Dibromoquinoline with Phenylboronic Acid [3]
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 | 12 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline (Conventional Heating)
This protocol is a generalized procedure adapted from typical conditions for heteroaryl bromides.[7]
Materials:
-
3-Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene, Ethanol, and Water (degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent system (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio, approximately 6 mL total volume).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[7]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid optimization and synthesis.[7]
Materials:
-
Brominated quinoline (e.g., 0.1 g)
-
Arylboronic acid (1.5 eq)
-
PdCl₂(dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate, Celite®, Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a microwave reaction vial with a magnetic stir bar, add the bromoquinoline, arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio, 4 mL total).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 110-135 °C) for 20-60 minutes.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling reactions.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.[7]
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.[6][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iglobaljournal.com [iglobaljournal.com]
Navigating the Nuances of C-N Coupling: A Technical Guide to the Buchwald-Hartwig Amination
For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. However, its success is highly sensitive to a multitude of reaction parameters. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance reaction yields.
The palladium-catalyzed cross-coupling of amines and aryl halides, a cornerstone of modern synthetic chemistry, can be a source of frustration when faced with low yields or unexpected side products. This guide offers a systematic approach to diagnosing and resolving common issues encountered during the Buchwald-Hartwig amination.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section provides a structured approach to troubleshooting common problems in Buchwald-Hartwig amination reactions.
Issue 1: Low or No Product Yield
A low or complete lack of product formation is one of the most frequent challenges. A systematic evaluation of the reaction components and conditions is crucial for identifying the root cause.
Q: My Buchwald-Hartwig reaction is yielding little to no product. What are the primary factors to investigate?
A: Low yields can stem from several factors, often related to the catalyst's activity, the reaction environment, or the reagents' quality. A step-by-step investigation is recommended:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that the reaction was set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and properly degassed.[1][2]
-
Catalyst and Ligand Integrity: The choice of palladium source and ligand is critical and substrate-dependent.[1]
-
Pre-catalysts: Using a pre-catalyst is often more reliable as it doesn't require an in-situ reduction of a Pd(II) source.[3]
-
Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands are generally effective, but the optimal choice depends on the specific aryl halide and amine.[4] Consider screening a few different ligands.
-
Catalyst Decomposition: If the catalyst or ligand has been improperly stored, it may be inactive. Using a fresh batch is a simple way to rule out this possibility.
-
-
Base Selection and Solubility: The base is crucial for the catalytic cycle.[1]
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but can be incompatible with sensitive functional groups.[1] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary for substrates with base-labile functionalities, though this might require higher temperatures.[1]
-
Solubility: The base must be at least partially soluble in the reaction solvent.[1] If using an inorganic base, ensure vigorous stirring to maximize its surface area.[5]
-
-
Solvent Choice: The solvent must dissolve the reactants to a reasonable extent.[1] Toluene, dioxane, and THF are common choices.[1] Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can inhibit the palladium catalyst.[1][5]
-
Reaction Temperature: Typical temperatures range from 80-110°C.[2] For challenging substrates, a higher temperature may be required. Conversely, for thermally sensitive molecules, a lower temperature with a more active catalyst system might be necessary.[1]
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying these byproducts is the first step toward mitigating their formation.
Q: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired C-N coupling. The most common include hydrodehalogenation and homocoupling.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often promoted by the presence of water or other protic impurities, which can lead to the formation of palladium hydride species.[6]
-
Solution: Ensure the use of anhydrous, degassed solvents and dry reagents.[6] The choice of base and ligand can also influence the rate of hydrodehalogenation.
-
-
Aryl Halide Homocoupling: This results in the formation of a biaryl species from two molecules of the aryl halide.
-
Solution: This side reaction can be more prevalent at higher temperatures or with high catalyst loadings.[6] Consider reducing the reaction temperature or the amount of catalyst.
-
-
Reactions with Competing Nucleophiles: If your substrate contains other nucleophilic functional groups (e.g., phenols, thiols), they may also participate in the coupling reaction.
-
Solution: Protecting these competing nucleophilic groups before the reaction is the most effective strategy.
-
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions regarding the practical aspects of running Buchwald-Hartwig amination reactions.
Q1: What is the optimal order of addition for the reagents?
A1: While the order of addition can be debated, a common and reliable procedure is to add the palladium source, ligand, and base to the reaction vessel first, followed by the aryl halide and then the amine. The solvent is typically added last. This allows for the formation of the active catalyst before the introduction of the substrates.
Q2: Can I use an aryl chloride as a substrate?
A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[3] Successful coupling of aryl chlorides often requires more specialized, sterically hindered phosphine ligands and potentially higher reaction temperatures.
Q3: My amine is a salt (e.g., hydrochloride). Can I use it directly?
A3: It is generally not recommended to use the amine salt directly. The counterion can interfere with the reaction, and an additional equivalent of base would be required to neutralize the salt, which can complicate the reaction stoichiometry. It is best to free-base the amine before use.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere) at various time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: A Comparative Look at Reaction Parameters
The choice of ligand, base, and solvent has a profound impact on the yield of the Buchwald-Hartwig amination. The following tables provide a summary of quantitative data from various studies to guide your selection process.
Table 1: Comparison of Phosphine Ligands for the Amination of Aryl Halides
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | >95 |
| RuPhos | 2-Bromopyridine | Aniline | K₂CO₃ | t-AmylOH | 110 | 92 |
| BrettPhos | 4-Chloroanisole | n-Hexylamine | LHMDS | THF | 65 | 98 |
| SPhos | Bromobenzene | Indole | K₃PO₄ | Dioxane | 100 | 85 |
| DPEphos | 4-Iodotoluene | Diethylamine | Cs₂CO₃ | Toluene | 90 | 78 |
Note: Yields are highly substrate-dependent and these values should be considered as a starting point for optimization.
Table 2: Effect of Base on the Amination of 4-Bromotoluene with Morpholine
| Base | pKa of Conjugate Acid | Solvent | Temp (°C) | Yield (%) |
| NaOtBu | ~19 | Toluene | 100 | 98 |
| LHMDS | ~26 | THF | 65 | 95 |
| Cs₂CO₃ | ~10.3 | Dioxane | 110 | 88 |
| K₃PO₄ | ~12.3 | Toluene | 100 | 82 |
| DBU | ~13.5 | Toluene | 100 | <10 |
Note: The effectiveness of a base is not solely determined by its pKa but also by its solubility and compatibility with the substrates and catalyst.[7]
Table 3: Influence of Solvent on Reaction Yield
| Solvent | Aryl Halide | Amine | Base | Ligand | Temp (°C) | Yield (%) |
| Toluene | 4-Chlorotoluene | Aniline | NaOtBu | XPhos | 100 | 96 |
| Dioxane | 4-Chlorotoluene | Aniline | NaOtBu | XPhos | 100 | 94 |
| THF | 4-Chlorotoluene | Aniline | NaOtBu | XPhos | 65 | 75 |
| t-Amyl Alcohol | 4-Chlorotoluene | Aniline | K₃PO₄ | RuPhos | 110 | 89 |
| Water | 4-Bromobiphenyl | Morpholine | K₃PO₄ | SPhos | 100 | 85 |
Note: Solvent choice can significantly impact reaction rates and yields by influencing the solubility of reagents and intermediates.[8][9]
Experimental Protocols
A general procedure for a small-scale Buchwald-Hartwig amination is provided below. This should be adapted based on the specific substrates and optimization experiments.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and the base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Add the aryl halide to the flask.
-
Seal the flask and add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: A general workflow for a Buchwald-Hartwig amination experiment.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism involves a series of key steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[10][11][12] Each of these steps can be influenced by the choice of ligand, base, solvent, and temperature, providing multiple avenues for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
common side reactions in quinoline derivatization and how to avoid them
Welcome to the technical support center for quinoline (B57606) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions in a question-and-answer format.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol (B35011), an oxidizing agent, and sulfuric acid. However, it is notoriously exothermic and prone to side reactions.[1]
Q1: My Skraup reaction is extremely vigorous and difficult to control, leading to excessive tar formation. How can I moderate the reaction and improve the yield?
A1: The violent exothermic nature of the Skraup synthesis is a primary cause of low yields and tar formation due to the polymerization of the acrolein intermediate under strongly acidic and high-temperature conditions.[2]
Troubleshooting Steps:
-
Use a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) is a common and effective method to control the reaction's vigor.[1] Ferrous sulfate is believed to function as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[1] Boric acid can also be used for this purpose.[1]
-
Controlled Reagent Addition: Slowly add glycerol to the preheated acidic solution of the aniline. This helps to manage the rate of the initial exothermic reaction. Careful and slow addition of sulfuric acid with efficient cooling is also critical.[1]
-
Temperature Management: Avoid rapid and localized heating. Gradual heating of the reaction mixture is crucial. Inadequate stirring can lead to localized hotspots, promoting decomposition and tarring.
-
Choice of Oxidizing Agent: While nitrobenzene (B124822) is traditionally used, other oxidizing agents like arsenic acid can result in a less violent reaction.[3]
Q2: I'm experiencing significant product loss and difficulty during the work-up of my Skraup synthesis due to the thick, tarry residue. What is the best way to isolate the product?
A2: The viscous nature of the crude reaction mixture can make product isolation challenging.[1]
Work-up and Purification Strategy:
-
Dilution: After the reaction is complete and has cooled, carefully dilute the mixture with water to decrease its viscosity.[1]
-
Basification: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) solution while cooling the mixture in an ice bath. This step is also highly exothermic. The mixture should be made strongly basic to precipitate tarry byproducts and liberate the free quinoline base.[3]
-
Isolation:
-
Steam Distillation: For volatile quinoline products, steam distillation is a highly effective method for separation from non-volatile tars.[1][3]
-
Solvent Extraction: After basification, the quinoline can be extracted with an appropriate organic solvent, such as toluene (B28343) or ether.[1]
-
Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. A primary side reaction is the polymerization of the unsaturated carbonyl compound.[2]
Q1: My Doebner-von Miller reaction is producing a complex mixture of byproducts and resinous materials, resulting in a low yield. How can I prevent this?
A1: The polymerization of the α,β-unsaturated carbonyl starting material, especially under strong acid catalysis, is a common cause of low yields.[2]
Troubleshooting Steps:
-
Two-Phase Solvent System: A highly effective strategy is to perform the reaction in a two-phase solvent system. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, which reduces its tendency to polymerize in the aqueous acid phase, thereby increasing the yield of the desired quinoline product.[2]
-
Controlled Reagent Addition: Slow addition of the reagents can help to control the reaction and minimize polymerization.[4]
-
Temperature Control: Maintaining an optimal temperature is crucial, as excessively high temperatures can promote side reactions.[4]
Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] Common issues include lack of regioselectivity and aldol (B89426) condensation side reactions.[6]
Q1: I am observing a mixture of regioisomers in my Friedländer synthesis when using an unsymmetrical ketone. How can I improve the regioselectivity?
A1: Regioselectivity is a frequent challenge when using unsymmetrical ketones, as the reaction can occur on either side of the carbonyl group.[6]
Strategies to Enhance Regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Specific amine catalysts have been shown to be effective in directing the reaction towards a particular isomer.[6]
-
Reaction Conditions:
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the site of the reaction.[7]
-
Ionic Liquids: The use of ionic liquids as the reaction medium has also been reported to improve regioselectivity.[7]
Q2: My Friedländer synthesis is plagued by aldol condensation of the ketone starting material, leading to impurities. How can this be avoided?
A2: Self-condensation of the ketone (an aldol reaction) is a common side reaction, particularly under basic conditions.[7]
Troubleshooting Steps:
-
Switch Catalyst: If you are using a base catalyst, consider switching to an acid catalyst to minimize aldol condensation.[6]
-
Use an Imine Analog: Replacing the o-aminoaryl aldehyde or ketone with its imine analog can prevent self-condensation.[7]
-
Milder Conditions: Employing milder reaction conditions, such as using modern catalysts like iodine or Lewis acids, can reduce the occurrence of side reactions.[6]
Quantitative Data on Quinoline Synthesis
The following tables summarize the yields of various quinoline synthesis methods under different catalytic conditions to aid in reaction optimization.
Table 1: Comparison of Catalytic Systems in Friedländer Synthesis
| Catalyst System | Temperature (°C) | Time | Yield (%) | Reference |
| 3,3'-(Butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid | 50 °C | 15 min | 90% | [5] |
| 4-imidazole-1-yl-butane-1-sulfonic acid (ImBu-SO₃H) | 50 °C | 30 min | 92% | [5] |
| [Msim][OOCCCl₃] | Not Specified | 45 min | 99% | [5] |
| TiO₂ nanoparticles (16 nm) | 80 °C | 35 min | 89% | [5] |
| Li⁺ modified nanoporous Na⁺-montmorillonite | 100 °C | 0.5 - 2 h | 96% | [5] |
Table 2: Overview of Classical vs. Modern Quinoline Synthesis Methods
| Synthesis Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Skraup Synthesis | H₂SO₄, Oxidizing agent | 145 - 170 | 6 | ~14-47 | [8] |
| Doebner-von Miller | Acid (e.g., HCl, H₂SO₄) | 100 - 140 | 3 - 12 | 42 - 89 | [8] |
| Friedländer Synthesis | Acid or Base | 150 - 220 | 3 - 6 | 77 - 95 | [8] |
| Microwave-Assisted Friedländer | Acetic Acid | 160 °C | 5 min | Excellent | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments designed to minimize common side reactions.
Protocol 1: Skraup Synthesis with Ferrous Sulfate as a Moderator
This protocol describes a procedure for the Skraup synthesis that incorporates ferrous sulfate to control the reaction's exothermicity and reduce tar formation.[1]
Materials:
-
Aniline (2.3 moles)
-
Glycerol (9.4 moles)
-
Nitrobenzene (1.4 moles)
-
Concentrated Sulfuric Acid (400 cc)
-
Ferrous Sulfate (powdered, crystalline, 80 g)
-
40% Sodium Hydroxide solution
Procedure:
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser, add the reagents in the following order: 80 g of powdered ferrous sulfate, 865 g of glycerol, 218 g of aniline, 170 g of nitrobenzene, and 400 cc of concentrated sulfuric acid.
-
Heating: Thoroughly mix the contents. Gently heat the flask with a flame, moving it around the bottom to avoid localized heating. The reaction will become exothermic.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture at reflux for several hours.
-
Work-up: After cooling, carefully dilute the reaction mixture with water. Make the solution strongly alkaline with 40% sodium hydroxide solution to precipitate the crude quinoline.
-
Purification: The quinoline is then purified by steam distillation followed by fractional distillation.
Protocol 2: Regioselective Friedländer Synthesis
This protocol outlines a general procedure to improve the regioselectivity when using an unsymmetrical ketone in the Friedländer synthesis.[6]
Materials:
-
o-aminoaryl aldehyde/ketone (1.0 eq)
-
Unsymmetrical ketone (1.1 eq)
-
Amine catalyst (e.g., pyrrolidine (B122466) derivative)
-
Solvent (e.g., toluene)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the o-aminoaryl aldehyde/ketone and the amine catalyst. If using a solvent, add it to the flask and begin stirring.
-
Addition of Ketone: Heat the mixture to the desired reaction temperature. Add the unsymmetrical ketone dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in quinoline derivatization.
Caption: Troubleshooting decision tree for low yield in Skraup synthesis.
Caption: Workflow for optimizing regioselectivity in Friedländer synthesis.
Caption: Common side reaction pathways in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Bromo-2-chloroquinolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Bromo-2-chloroquinolin-4-amine. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the synthetic route. These may include unreacted starting materials such as 6-bromo-2,4-dichloroquinoline, positional isomers if the amination reaction is not highly regioselective, and byproducts from side reactions. Degradation of the amine product can also lead to colored impurities.[1]
Q2: In which solvents is this compound likely to be soluble?
A2: Based on structurally similar aminoquinolines, this compound is expected to be soluble in polar organic solvents like ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in non-polar solvents and water is likely low. Due to the basicity of the amine group, solubility in aqueous solutions should increase under acidic conditions due to the formation of a more soluble salt.[1]
Q3: My purified this compound sample is degrading. What are the potential causes and how can I prevent it?
A3: Amines can be susceptible to degradation from heat, air, and light.[1] The presence of water, carbon dioxide, and certain metal ions can also catalyze degradation. To minimize this, it is advisable to use purified, dry solvents, handle the compound under an inert atmosphere (e.g., nitrogen or argon), and avoid excessive heat during purification steps like solvent evaporation.[1] Storing the purified compound in a cool, dark place under an inert atmosphere is also recommended.
Q4: What are the primary recommended purification techniques for this compound?
A4: The two main recommended purification techniques are column chromatography and recrystallization.[2] An initial acid-base extraction can also be employed to separate the basic product from neutral or acidic impurities.[3] The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Streaking/Tailing on TLC/Column | Strong interaction between the basic amine group and the acidic silica (B1680970) gel.[3][4] | Add a competing base, such as 0.1-1% triethylamine (B128534) (TEA) or ammonia, to the mobile phase.[3] Alternatively, use a less acidic stationary phase like alumina (B75360) or an amine-functionalized silica column.[3][4] |
| Low Yield/Recovery | Irreversible adsorption of the compound onto the silica column.[3] | Use a mobile phase containing a competing base (e.g., TEA).[3] Switch to a less acidic stationary phase like alumina or amine-functionalized silica.[3] |
| Co-elution of Impurities | Impurities have a similar polarity to the desired product. | Optimize the mobile phase by trying different solvent combinations and gradients.[3] Consider using a different stationary phase (e.g., reversed-phase C18).[3] |
| Product Degradation on Column | The compound is sensitive to the acidic nature of the silica gel. | Use a deactivated silica gel or an alternative stationary phase like alumina.[3] Minimize the time the compound is in contact with the stationary phase by running the column efficiently.[3] |
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve | The chosen solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For similar bromoquinoline derivatives, solvents like ethanol have been used.[2] |
| Oily residue forms instead of crystals | The melting point of the compound is lower than the boiling point of the solvent, or insoluble impurities are present. | Try to remove insoluble impurities by hot filtration.[2] If the problem persists, consider a different solvent or solvent system with a lower boiling point. |
| Poor recovery of the product | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Impure crystals are obtained | The solution cooled too rapidly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote selective crystallization.[2] |
Experimental Protocols
Protocol 1: Column Chromatography with a Modified Mobile Phase
This protocol is designed to purify basic compounds like this compound on standard silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the packed column by running the mobile phase through it until the baseline is stable. A typical mobile phase could be a mixture of hexane (B92381) and ethyl acetate (B1210297) with 0.5-1% triethylamine (TEA) added.[3]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent (like dichloromethane) and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. For example, start with 95:5 Hexane:Ethyl Acetate (+1% TEA) and gradually increase to 80:20 Hexane:Ethyl Acetate (+1% TEA).[3]
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful of co-evaporating the added triethylamine.
Protocol 2: Recrystallization
This is a general protocol for recrystallization. The ideal solvent or solvent system must be determined experimentally.
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Overcoming Poor Reactivity of Bromoquinolines in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting for challenges encountered during the cross-coupling of bromoquinolines. The inherent electronic properties of the quinoline (B57606) ring system can often lead to poor reactivity, but with the right approach, these challenges can be overcome.
Frequently Asked Questions (FAQs)
Q1: Why do my cross-coupling reactions with bromoquinolines result in low to no yield?
A1: The poor reactivity of bromoquinolines in cross-coupling reactions is often attributed to two main factors:
-
Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive complexes and catalyst poisoning.[1]
-
Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the quinoline ring can deactivate the C-Br bond, making oxidative addition, a critical step in the catalytic cycle, more difficult.
Q2: Which position of the bromine on the quinoline ring is most reactive?
A2: The reactivity of bromoquinolines is highly dependent on the position of the bromine atom. Generally, bromines at positions that are more electron-deficient and less sterically hindered tend to be more reactive. However, the specific reactivity can be influenced by the reaction conditions and the nature of the coupling partner.
Q3: How can I minimize the formation of side products like homocoupling and hydrodehalogenation?
A3: The formation of homocoupled byproducts and the reduction of the bromoquinoline to quinoline (hydrodehalogenation) are common side reactions.[1] To minimize these:
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress these side reactions.[1]
-
Slow Addition of Reagents: In Suzuki-Miyaura reactions, the slow addition of the boronic acid can help minimize homocoupling.[1]
-
Choice of Ligand and Base: The appropriate selection of ligand and base can significantly influence the selectivity of the reaction.
Q4: What are the first steps I should take when a reaction fails?
A4: When a reaction with a bromoquinoline fails, a systematic approach to troubleshooting is crucial. Begin by verifying the quality and purity of your starting materials and reagents. Ensure that your solvents are anhydrous and properly degassed. Then, methodically screen reaction parameters such as the catalyst system (precatalyst and ligand), base, solvent, and temperature.
Troubleshooting Guides
Issue 1: Low or No Conversion of Bromoquinoline
This is one of the most common issues when working with bromoquinolines. The following decision tree can help you navigate the troubleshooting process.
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Palladium Black
The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition and loss of catalytic activity.
Caption: Troubleshooting the formation of palladium black.
Data Presentation: Comparative Performance of Catalytic Systems
The following tables provide a summary of reaction conditions and yields for various cross-coupling reactions with bromo-heterocyclic compounds, which can serve as a starting point for the optimization of reactions with bromoquinolines.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Not specified |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | 5 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | 2 |
Data compiled from various sources on bromopyridine couplings.[2]
Table 2: Buchwald-Hartwig Amination of 5-Bromo-8-(benzyloxy)quinoline with N-methylaniline
| Ligand | Ligand Cone Angle (θ) | Temperature (°C) | Reaction Time | Yield (%) |
| Johnphos (L1) | 151° | 110-120 | 24 h | Incomplete Conversion |
| Tri-tert-butylphosphine (L2) | 182° | 110-120 | 24 h | 11 |
| Di-tert-butylneopentylphosphine (L3) | 198° | 110-120 | 30 min | 90 |
Reaction conditions: Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv.), Toluene under argon.[3][4]
Table 3: Heck Arylation of Eugenol with Iodobenzene
| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| K₂CO₃ | DMF | 100 | 3 | 100 |
| K₂CO₃ | DMF/H₂O (4:1) | 100 | 2 | 100 |
| Et₃N | DMF | 100 | 3 | 98 |
While not a bromoquinoline, this data on a related Heck reaction provides insight into base and solvent effects.[5]
Table 4: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | 80-95 |
| Pd(OAc)₂ | - | Cs₂CO₃ | DMF | 100°C | 70-90 |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | 80°C | 85-98 |
General conditions for Sonogashira coupling of aryl bromides.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromoquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling.
General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.
-
Addition of Reactants: Add the bromoquinoline (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
References
preventing hydrodehalogenation in palladium-catalyzed amination
Welcome to the technical support center for palladium-catalyzed amination reactions. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing the unwanted side reaction of hydrodehalogenation.
Troubleshooting Guide
Problem: Significant Formation of Hydrodehalogenated Side Product
You are observing a significant amount of the arene byproduct where the halide has been replaced by a hydrogen atom, alongside your desired aminated product.
Potential Causes and Solutions
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination that competes with the desired C-N bond formation.[1] It typically occurs through two main pathways:
-
β-Hydride Elimination: An intermediate palladium amide complex undergoes β-hydride elimination, especially with primary aliphatic amines.[2]
-
Reductive Dehalogenation: A palladium hydride species, formed from various sources within the reaction, can react with the aryl halide in a competing catalytic cycle.
Effective troubleshooting involves carefully optimizing reaction parameters to favor the amination pathway over these undesired routes.
1. Ligand Selection
The choice of phosphine (B1218219) ligand is the most critical factor in controlling the outcome of the reaction. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium center.
Recommendation: Employ bulky, electron-rich monodentate phosphine ligands. These ligands promote the crucial C-N reductive elimination step, which is often the rate-limiting step for the desired amination, thereby outcompeting the hydrodehalogenation pathway.[2][3]
Table 1: Comparison of Ligand Generations and Performance
| Ligand Generation | Example Ligands | Typical Substrates | Performance Notes |
| First Generation | P(o-tolyl)₃ | Secondary amines, Aryl bromides | Prone to hydrodehalogenation, especially with primary amines.[1] |
| Bidentate Ligands | BINAP, DPPF | Primary amines, Aryl iodides/triflates | Offered improved rates and yields over the first generation by preventing palladium dimer formation.[1] |
| Bulky, Electron-Rich Monodentate Ligands | XPhos, SPhos, RuPhos, tBuBrettPhos | Broad scope, including challenging primary amines and aryl chlorides | Generally provide the highest selectivity against hydrodehalogenation by accelerating reductive elimination.[2][3] |
2. Base Selection
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine. However, the nature and strength of the base can also influence the prevalence of side reactions.
Recommendation: The optimal base is substrate-dependent. While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) can sometimes minimize hydrodehalogenation, particularly with electron-rich aryl halides.
Table 2: General Guidance on Base Selection
| Base | Strength | Common Use Cases | Considerations for Hydrodehalogenation |
| NaOtBu, KOtBu, LHMDS | Strong | General purpose, highly active | Can sometimes promote hydrodehalogenation, especially at elevated temperatures.[3] |
| K₃PO₄ | Moderate | Often used with electron-rich or sensitive substrates | A good starting point when trying to suppress the side reaction. |
| K₂CO₃, Cs₂CO₃ | Weak-Moderate | Used for specific applications, often with more reactive substrates | Can be effective but may require higher temperatures or longer reaction times. |
3. Reaction Temperature
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Hydrodehalogenation pathways can have a different activation energy than the desired amination, and lowering the temperature often increases selectivity for the desired product. Start screens at moderate temperatures (e.g., 70-80 °C) before increasing if necessary.
4. Solvent and Concentration
Recommendation: Aprotic, non-polar solvents like toluene (B28343) or dioxane are standard. The choice of solvent can sometimes influence the reaction outcome. For instance, using dioxane instead of toluene was found to be crucial for the intermolecular coupling of aryl iodides with first-generation catalysts.[1] Ensure the reaction is not overly dilute, as this can disfavor the bimolecular reductive elimination step.
5. Additives and Advanced Methods
Recommendation: In particularly challenging cases, advanced methods may be required. Recent research has shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst can effectively suppress hydrodehalogenation.[4][5][6] This system is thought to operate by forming a copper-hydride species that facilitates the desired amination pathway while preventing the formation of palladium-hydride species that lead to hydrodehalogenation.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of palladium-catalyzed amination? A1: Hydrodehalogenation is an undesired side reaction where the halide on the aromatic substrate is replaced by a hydrogen atom instead of the amine nucleophile. This leads to a reduction in the yield of the desired C-N coupled product and complicates purification.
Q2: What is the primary cause of hydrodehalogenation? A2: The reaction can be caused by several factors within the catalytic cycle. A common pathway is the β-hydride elimination from a palladium-amide intermediate, which is more prevalent with primary amines.[2] Another major cause is the formation of a palladium-hydride (Pd-H) species, which can then reductively cleave the aryl-halide bond in a competing catalytic process.
Q3: How do bulky, electron-rich ligands prevent hydrodehalogenation? A3: These ligands accelerate the rate-determining reductive elimination step to form the C-N bond.[3][8] By making this desired step faster, the competing hydrodehalogenation side reactions have less opportunity to occur. The steric bulk also helps create a coordinatively unsaturated palladium center that is more reactive towards the desired pathway.[2]
Q4: Can I completely eliminate the hydrodehalogenation byproduct? A4: While complete elimination can be difficult, it is often possible to reduce the byproduct to negligible levels (<5%) by systematically optimizing the ligand, base, temperature, and solvent as described in the troubleshooting guide.[3]
Q5: Are aryl chlorides or bromides more prone to hydrodehalogenation? A5: Aryl chlorides are generally less reactive than aryl bromides and require more forcing conditions (higher temperatures, more reactive catalysts). This can sometimes lead to a higher propensity for side reactions like hydrodehalogenation. However, the outcome is highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol: General Procedure for Buchwald-Hartwig Amination with Minimized Hydrodehalogenation
This protocol is designed for the coupling of an aryl bromide with a primary amine, using a bulky, electron-rich ligand to suppress hydrodehalogenation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (if solid), Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the inert gas stream, add the anhydrous toluene, followed by the aryl bromide (if liquid) and the primary amine via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Competing catalytic cycles in Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for hydrodehalogenation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
Technical Support Center: Managing Catalyst Decomposition in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage catalyst decomposition in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Reaction mixture turns black and stalls.
Q: My reaction mixture has turned black, and the reaction has stopped or slowed down significantly. What is happening, and how can I fix it?
A: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[1][2] This is a common deactivation pathway for homogeneous palladium catalysts.
Troubleshooting Steps:
-
Confirm Catalyst Decomposition: The visual formation of palladium black is the primary indicator.[1]
-
Review Reaction Setup:
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands, leading to decomposition.[1][2] Proper degassing of solvents and reagents is crucial.[1]
-
Reagent Purity: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[2][3] Consider using high-purity reagents and freshly distilled solvents.
-
-
Optimize Reaction Conditions:
-
Temperature: High temperatures can accelerate catalyst decomposition.[2] Try running the reaction at the lowest temperature that still provides a reasonable rate.
-
Catalyst Loading: While sometimes counterintuitive, a catalyst loading that is too low for a challenging substrate can lead to decomposition.[3] Consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%).
-
-
Ligand Selection and Ratio:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can stabilize the active palladium species and prevent aggregation.[4] Simple triarylphosphines like PPh₃ may be less effective in preventing decomposition under certain conditions.[2]
-
Palladium:Ligand Ratio: An insufficient amount of ligand can lead to the formation of ligandless palladium species that readily aggregate.[3] Ensure the appropriate Pd:ligand ratio is used, which is often 1:1 or 1:2 depending on the specific ligand and reaction.
-
-
Role of the Base: The choice and quality of the base are critical. Some bases can contribute to catalyst decomposition. For instance, in Suzuki reactions, while aqueous bases are common, excess hydroxide (B78521) ions can sometimes promote the decomposition of Pd(II) intermediates.[5]
Issue 2: Low or no product yield with no visible decomposition.
Q: My reaction is not proceeding to completion, but I don't see any palladium black. What are other potential causes of catalyst deactivation?
A: Catalyst deactivation is not always accompanied by the visible formation of palladium black. Other, more subtle decomposition pathways or inhibition mechanisms may be at play.
Troubleshooting Steps:
-
Pre-catalyst Activation: Many cross-coupling reactions use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low activity.[2][3] The choice of ligand, base, and solvent can influence the efficiency of this reduction step.[6]
-
Ligand Degradation: Phosphine ligands can be sensitive to oxidation, forming phosphine oxides that may not effectively stabilize the palladium catalyst.[5][6] Ensure all reagents and solvents are thoroughly degassed.
-
Inhibition by Reagents or Products:
-
Starting Materials: Certain functional groups on the starting materials can coordinate strongly to the palladium center and inhibit catalysis.[5]
-
Halide Inhibition: In some cases, the halide anion generated during the reaction (especially iodide) can form stable, less active palladium-halide complexes, slowing down the catalytic cycle.[5][7]
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in catalyst stability and reactivity. For example, highly coordinating solvents like DMF can sometimes displace ligands from the palladium complex, leading to deactivation.[2] A solvent screen is often a valuable optimization step.
-
Base Strength and Solubility: The base's strength and solubility can significantly impact the reaction outcome. An inappropriate base may not be effective in the transmetalation step, stalling the catalytic cycle.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of palladium black formation? A1: The primary cause is the aggregation of the active Pd(0) species. This often occurs when the stabilizing ligands dissociate from the palladium center, leaving behind "naked" palladium atoms that coalesce into inactive clusters.[2][3] This process can be accelerated by the presence of oxygen, high temperatures, and impurities.[1][2]
Q2: How can I choose the right ligand to prevent catalyst decomposition? A2: The ideal ligand provides a balance of stability and reactivity. Bulky, electron-rich ligands, such as biaryl monophosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are often effective at stabilizing the monoligated Pd(0) species, which is believed to be the active catalyst in many cross-coupling reactions.[4][8][9] These ligands' steric bulk helps prevent the palladium centers from getting close enough to aggregate.[8]
Q3: Can additives help stabilize the catalyst? A3: Yes, certain additives can have a beneficial effect on catalyst stability. For example, in some cases, quaternary ammonium (B1175870) salts can help stabilize palladium nanoparticles and prevent their precipitation.[4] In Negishi couplings, salt additives like LiBr have been shown to protect the catalyst.[10]
Q4: Is it possible to regenerate a catalyst that has decomposed to palladium black? A4: Regenerating palladium black in situ is generally not feasible for homogeneous reactions. Once formed, the aggregates are typically too stable to be redispersed into catalytically active monomeric species under the reaction conditions. For heterogeneous catalysts, regeneration might be possible through specific treatment procedures, such as heating under a hydrogen stream, but this is not applicable to homogeneous systems.[4] The best approach is to prevent its formation in the first place.
Q5: What analytical techniques can be used to monitor catalyst decomposition? A5: While visual inspection for palladium black is the most straightforward method, more sophisticated techniques can provide deeper insights. In situ monitoring techniques like NMR spectroscopy, FTIR, and Raman spectroscopy can track the concentration of active catalytic species and the formation of byproducts over time.[11][12] Mass spectrometry techniques can also be used to identify intermediates and decomposition products.[11][13] For heterogeneous catalysts, temperature-programmed oxidation (TPO) can be used to analyze spent catalysts for carbon deposition, a common cause of deactivation.[14]
Data Presentation
Table 1: Influence of Ligand Type on Catalyst Stability
| Ligand Type | Key Characteristics | Effect on Catalyst Stability | Common Cross-Coupling Reactions |
| Triarylphosphines (e.g., PPh₃) | Less bulky, moderately electron-donating | Prone to dissociation, leading to Pd black formation at elevated temperatures.[2] | Heck, Suzuki, Sonogashira |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃) | Sterically demanding, strongly electron-donating | Forms highly active but sometimes thermally unstable monoligated Pd complexes.[2][5] | Suzuki, Buchwald-Hartwig |
| Biaryl Monophosphines (e.g., XPhos, SPhos) | Bulky and electron-rich with a biaryl backbone | Excellent at stabilizing monoligated Pd(0) species, preventing aggregation and promoting high catalytic activity.[2][8] | Suzuki, Buchwald-Hartwig, Negishi |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Form very stable Pd-NHC complexes, highly resistant to decomposition.[4][15] | Suzuki, Heck, Buchwald-Hartwig |
| Bidentate Phosphines (e.g., dppf, BINAP) | Form chelate complexes with palladium | Generally form more stable catalyst complexes, though the active species may still be monoligated.[8][16] | Suzuki, Buchwald-Hartwig |
Table 2: Effect of Reaction Parameters on Catalyst Decomposition
| Parameter | Condition Promoting Decomposition | Recommended Action to Enhance Stability | Rationale |
| Temperature | High temperatures (>100-120 °C) | Operate at the lowest effective temperature.[2] | Reduces the rate of ligand dissociation and palladium aggregation.[2] |
| Atmosphere | Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas (Ar or N₂).[1] | Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands.[2][5] |
| Solvent | Highly coordinating solvents (e.g., DMF, DMSO) in some cases | Screen less coordinating solvents like toluene, dioxane, or THF.[2] | Can prevent displacement of the stabilizing ligand from the palladium center.[2] |
| Base | Strong, poorly soluble bases; excess aqueous hydroxide | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and use anhydrous conditions if necessary.[2][5] | The base can influence ligand stability and the lifetime of palladium intermediates.[5] |
| Reagent Purity | Impurities (e.g., sulfur compounds, other metals) | Use high-purity, purified, or filtered reagents and solvents.[2][17] | Impurities can act as poisons, binding to the catalyst's active site and deactivating it.[4] |
Experimental Protocols
Protocol 1: General Procedure for Degassing Solvents
This protocol describes the "freeze-pump-thaw" method for thoroughly removing dissolved gases, particularly oxygen, from reaction solvents.
Materials:
-
Solvent to be degassed
-
Schlenk flask equipped with a stopcock
-
Cold bath (e.g., liquid nitrogen or dry ice/acetone)
-
High-vacuum pump connected to a Schlenk line
Procedure:
-
Place the solvent in the Schlenk flask. Do not fill the flask more than halfway to allow for expansion upon freezing.
-
Connect the flask to the Schlenk line.
-
Freeze the solvent by immersing the flask in the cold bath until it is completely solid.
-
Once frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock to isolate the flask from the vacuum.
-
Remove the flask from the cold bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat steps 3-6 at least two more times to ensure complete degassing.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 2: Small-Scale Screening for Optimal Ligand
This protocol outlines a high-throughput approach to screen multiple ligands to identify the one that provides the best performance and stability for a specific cross-coupling reaction.
Materials:
-
Array of reaction vials (e.g., 2 mL vials with stir bars)
-
Aryl halide (or pseudohalide)
-
Coupling partner (e.g., boronic acid, amine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Panel of ligands to be screened (e.g., PPh₃, XPhos, SPhos, dppf)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
Arrange and label the reaction vials.
-
To each vial, add the solid reagents: the base (e.g., 2 equivalents) and the coupling partner (e.g., 1.2 equivalents).
-
-
Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, the palladium pre-catalyst, and each ligand in the chosen solvent. This allows for accurate and rapid dispensing.
-
-
Reagent Addition:
-
Add the required volume of the aryl halide stock solution to each vial.
-
Add the required volume of the palladium pre-catalyst stock solution (e.g., to achieve 2 mol% Pd).
-
Add the required volume of the respective ligand stock solution to each vial (e.g., to achieve a 1:2 Pd:ligand ratio).
-
Add additional solvent to reach the desired final concentration.
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a heating block set to the desired reaction temperature.
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine conversion and identify any side products.
-
Visually inspect the vials for the formation of palladium black.
-
-
Analysis:
-
Compare the conversion rates and final yields for each ligand. The optimal ligand will provide high conversion with minimal catalyst decomposition.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for catalyst decomposition.
Caption: Catalytic cycle showing the catalyst decomposition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. In situ analysis and real-time monitoring of the decomposition of the 2nd Grubbs catalyst in CH3CN by droplet spray ionization tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Minimizing Isomeric Byproduct Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of isomeric byproducts in common quinoline synthesis reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategies for improved regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. What are the primary factors influencing this, and how can I control the product distribution?
A1: Regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a frequent challenge, as condensation can occur at either of the two α-positions of the ketone.[1] The outcome is governed by a combination of steric and electronic factors of the substrates, as well as the reaction conditions. To control the formation of a specific isomer, consider the following strategies:
-
Catalyst Selection: The choice of catalyst is critical. Specific amine catalysts, such as pyrrolidine (B122466) derivatives, can favor the formation of one regioisomer.[2] Lewis acids and Brønsted acids can also influence selectivity.[3]
-
Reaction Conditions: Optimizing the temperature and solvent can shift the isomeric ratio. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamically more stable isomer.[2]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can provide excellent control over the cyclization pathway. The use of a β-ketoester instead of a simple ketone is also an effective strategy to obtain a single regioisomer.[4]
Q2: In the Combes synthesis with an unsymmetrical β-diketone, what determines the major regioisomer formed?
A2: The regiochemical outcome in the Combes synthesis is determined by the interplay of steric and electronic effects during the acid-catalyzed electrophilic aromatic annulation, which is the rate-determining step.[1][5]
-
Steric Effects: A bulkier substituent on the β-diketone will generally direct the cyclization to produce the quinoline with this bulky group at the less sterically hindered 2-position.[1]
-
Electronic Effects: The electronic nature of substituents on the aniline (B41778) ring has a significant impact. Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of one regioisomer, whereas electron-withdrawing groups (e.g., chloro, fluoro) can direct the cyclization to yield the opposite isomer.[1][5]
Q3: My Skraup and Doebner-von Miller reactions are producing significant amounts of tar and polymeric byproducts. How can I minimize these?
A3: Tar formation is a classic issue in these reactions, often due to the harsh acidic conditions and the polymerization of α,β-unsaturated carbonyl intermediates.[6] To mitigate this:
-
Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (B86663) (FeSO₄) can help control the highly exothermic reaction, leading to a smoother process and reduced tar formation.[6]
-
Controlled Reagent Addition: Slow, dropwise addition of glycerol (B35011) or the α,β-unsaturated carbonyl compound to the heated acidic aniline solution helps to maintain a manageable reaction rate.[4]
-
Temperature Control: Avoid excessively high temperatures, which promote polymerization. Gradual heating and maintaining the optimal temperature range are crucial.[2]
-
Biphasic Systems: For the Doebner-von Miller reaction, employing a biphasic reaction medium can reduce the concentration of the carbonyl compound in the acidic phase, thereby minimizing polymerization.[7]
Q4: Can the regioselectivity of the Doebner-von Miller reaction be reversed?
A4: The standard Doebner-von Miller reaction typically yields 2-substituted quinolines. However, a reversal of regioselectivity to favor 4-substituted quinolines has been achieved by modifying the substrates. For instance, condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) has been shown to produce 2-carboxy-4-arylquinolines.[8] This is proposed to occur through a 1,2-addition mechanism followed by cyclization and oxidation.[8]
Troubleshooting Guides
Friedländer Synthesis: Poor Regioselectivity
This guide addresses the common issue of obtaining a mixture of regioisomers when using an unsymmetrical ketone in the Friedländer synthesis.
| Issue | Potential Cause | Recommended Solutions |
| Formation of a mixture of quinoline isomers | Condensation occurs at both α-positions of the unsymmetrical ketone.[1] | 1. Catalyst Optimization: Screen different catalysts. Lewis acids (e.g., ZnCl₂, In(OTf)₃) or Brønsted acids (e.g., p-TsOH) can influence the isomer ratio.[3] Specific amine catalysts may offer higher selectivity.[2] 2. Temperature and Solvent Adjustment: Systematically vary the reaction temperature. Lower temperatures may favor the kinetic product. Explore different solvents to influence the reaction pathway.[1] 3. Substrate Modification: If possible, modify the ketone with a directing group to favor one cyclization pathway. Using a β-ketoester is a reliable method to achieve high regioselectivity.[4] |
| Inconsistent isomer ratios between batches | Minor variations in reaction setup, reagent purity, or heating rate. | 1. Standardize Procedure: Ensure consistent reaction conditions, including heating method, stirring rate, and reagent addition order. 2. Reagent Purity: Use reagents of high purity, as impurities can sometimes catalyze side reactions. |
Combes Synthesis: Isomeric Byproduct Formation
This guide provides solutions for controlling regioselectivity when using unsymmetrical β-diketones in the Combes synthesis.
| Issue | Potential Cause | Recommended Solutions |
| Mixture of 2,4-disubstituted quinoline isomers | Cyclization is occurring at both carbonyl groups of the unsymmetrical β-diketone.[5] | 1. Leverage Steric Hindrance: Modify the β-diketone to have one bulky and one small substituent. The bulky group will preferentially be at the 2-position of the quinoline.[1] 2. Utilize Electronic Effects: Modify the aniline substrate. Electron-donating groups on the aniline can favor one isomer, while electron-withdrawing groups favor the other.[1][5] 3. Catalyst Choice: While sulfuric acid is common, other acid catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer better selectivity.[5] |
Quantitative Data on Regioselectivity
The following tables summarize data on how reaction parameters affect the formation of isomeric byproducts.
Table 1: Regioselectivity in the Combes Synthesis of Trifluoromethyl-Quinolines [1][5]
| Aniline Substituent | β-Diketone | Major Product Isomer | Rationale |
| 4-Methoxy (Electron-Donating) | 1,1,1-trifluoro-2,4-pentanedione | 2-CF₃-4-methyl-6-methoxyquinoline | The electron-donating group directs cyclization to the para-position relative to the amine. |
| 4-Chloro (Electron-Withdrawing) | 1,1,1-trifluoro-2,4-pentanedione | 4-CF₃-2-methyl-6-chloroquinoline | The electron-withdrawing group favors cyclization at the ortho-position relative to the amine. |
Table 2: Catalyst and Solvent Effects on the Doebner-von Miller Reaction [8]
| Reactants | Catalyst/Solvent | Product(s) | Yield |
| Aniline, 4-phenyl-2-oxobut-3-enoic acid | Hf(OTf)₄ in CH₂Cl₂ | 2-Phenyl-4-carboxyquinoline and 2-Carboxy-4-phenylquinoline | 44% and 18% |
| Aniline, 4-phenyl-2-oxobut-3-enoic acid | TFA | 2-Carboxy-4-phenylquinoline | 80% |
Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis Using a β-Ketoester
This protocol describes a highly regioselective Friedländer synthesis to produce a single quinoline isomer.
Materials:
-
2-Aminoacetophenone (1.0 mmol)
-
Ethyl acetoacetate (B1235776) (1.2 mmol)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Solvent: Toluene (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-aminoacetophenone, toluene, and ethyl acetoacetate.
-
Add p-TsOH to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-hydroxy-4-methylquinoline.
Protocol 2: Optimized Combes Synthesis to Control Regioselectivity
This protocol is adapted for controlling the formation of regioisomers based on electronic effects of the aniline substituent.[1][5]
Materials:
-
Substituted Aniline (e.g., 4-methoxyaniline or 4-chloroaniline) (10 mmol)
-
1,1,1-Trifluoro-2,4-pentanedione (11 mmol)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, mix the substituted aniline and 1,1,1-trifluoro-2,4-pentanedione.
-
Cool the mixture in an ice bath.
-
Slowly and with stirring, add polyphosphoric acid.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120°C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a concentrated solution of sodium hydroxide (B78521) until it is alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo to obtain the crude product, which can be purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for isomeric byproduct formation.
Caption: Regioselectivity in the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Condition Optimization for Reductive Amination of Quinolines
Welcome to the technical support center for the reductive amination of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Reductive Amination of Quinolines: An Overview
Reductive amination is a cornerstone method for the synthesis of 1,2,3,4-tetrahydroquinolines, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The reaction typically proceeds in a one-pot fashion by forming an iminium ion intermediate from a quinoline (B57606) derivative and an amine, which is then reduced in situ to the corresponding saturated heterocycle. The choice of reducing agent, catalyst, solvent, and temperature is critical for achieving high yields and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive amination of quinolines?
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd/C) is also a highly effective method.[1][2] The choice of reductant often depends on the substrate's functional group tolerance and the desired reaction conditions.[2]
Q2: My reaction yield is low. What are the potential causes?
Low yields can arise from several factors:
-
Inefficient Imine/Iminium Formation: This step is often the rate-limiting one and can be hindered by steric effects or unfavorable electronic properties of the substrates. The presence of water can also hydrolyze the imine intermediate.
-
Catalyst Deactivation: The nitrogen atom in quinoline and its hydrogenated intermediates can strongly adsorb to the catalyst surface, blocking active sites.[3] Impurities in the reagents or solvent, such as sulfur compounds, can also poison the catalyst.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure (for hydrogenation), or reaction time can lead to incomplete conversion or degradation of the product.[4]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.
Q3: How can I improve the formation of the imine/iminium intermediate?
To improve the formation of the imine or iminium ion, consider the following:
-
Use of a Lewis Acid: Additives like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine.
-
Acid Catalysis: Mildly acidic conditions (pH 4-6) can promote the dehydration step to form the imine. Acetic acid is commonly used for this purpose.[5]
-
Water Removal: Using a dehydrating agent, such as molecular sieves, or azeotropic distillation can shift the equilibrium towards the imine product.
Q4: What are common side products, and how can I avoid them?
Common side products include:
-
Over-reduction: In catalytic hydrogenation, the aromatic ring of the quinoline can be further reduced. Careful selection of the catalyst and control of reaction conditions (pressure, temperature) can enhance selectivity for the tetrahydroquinoline.
-
Aldehyde/Ketone Reduction: If a strong reducing agent like NaBH₄ is used, it can directly reduce the starting carbonyl compound. Using a milder agent like NaBH(OAc)₃, which is selective for the iminium ion, can prevent this.[5]
-
N-Alkylation of the Product: The newly formed secondary amine can sometimes react further with the aldehyde to form a tertiary amine. Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Incomplete imine formation. | Add a catalytic amount of acetic acid. Use molecular sieves to remove water. |
| Catalyst poisoning. | Use high-purity, degassed solvents and reagents. If sulfur poisoning is suspected, pre-treat the substrate.[3] | |
| Insufficiently reactive reducing agent. | For challenging substrates, consider a more reactive reducing agent or catalytic hydrogenation at elevated pressure. | |
| Formation of Multiple Products | Over-reduction of the quinoline ring. | Use a less active catalyst (e.g., Co-based instead of Pd-based) or milder conditions (lower H₂ pressure, lower temperature).[6] |
| Reduction of starting aldehyde/ketone. | Switch to a more selective reducing agent like NaBH(OAc)₃.[5] | |
| Di-alkylation of primary amine. | Use an excess of the primary amine or perform the reaction in a stepwise manner. | |
| Reaction Stalls | Catalyst deactivation during the reaction. | Add a fresh portion of the catalyst. Consider using a more robust catalyst support.[3] |
| Product inhibition. | If possible, perform the reaction at a lower concentration to minimize product interaction with the catalyst. |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on how different reaction parameters can affect the yield of tetrahydroquinoline products.
Table 1: Comparison of Catalysts for the Hydrogenation of Quinoline
| Entry | Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity for 1,2,3,4-Tetrahydroquinoline (%) |
| 1 | 5% Pd/C | 100 | 30 | 4 | >99 | 98 |
| 2 | 5% Pt/C | 100 | 30 | 4 | 95 | 90 |
| 3 | Raney Ni | 120 | 50 | 6 | 98 | 85 |
| 4 | CuNC-1-700 | 120 | 50 | 16 | 92 | >99 |
Data adapted from a representative study on quinoline hydrogenation.[7]
Table 2: Influence of Reducing Agent on Reductive Amination Yield
| Entry | Reducing Agent | Solvent | Temperature | Yield (%) |
| 1 | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) (DCE) | Room Temp | 95 |
| 2 | NaBH₃CN / AcOH | Methanol (B129727) | Room Temp | 88 |
| 3 | NaBH₄ | Methanol | 0 °C to Room Temp | 85 |
| 4 | H₂ (5 atm), 10% Pd/C | Ethanol | 40 °C | 92 |
Yields are representative for the reductive amination of a substituted quinoline aldehyde with a primary amine.[8]
Table 3: Effect of Solvent on Reductive Amination with NaBH(OAc)₃
| Solvent | Dielectric Constant | Conversion after 4h (%) |
| 1,2-Dichloroethane (DCE) | 10.4 | >99 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 61 |
| Ethyl Acetate (B1210297) (EtOAc) | 6.0 | 71 |
| Dichloromethane (DCM) | 8.9 | >99 |
Data illustrates the trend of solvent polarity on reaction conversion for a model reductive amination.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is suitable for a wide range of quinoline aldehydes/ketones and amines, offering high selectivity.
-
Reaction Setup: In a round-bottom flask, dissolve the quinoline aldehyde or ketone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the primary or secondary amine (1.0-1.2 eq). If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (1.0-1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture in one portion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
This two-step, one-pot procedure is useful when the starting aldehyde is susceptible to direct reduction by a stronger reducing agent.
-
Imine Formation: Dissolve the quinoline aldehyde (1.0 eq) and the amine (1.0-1.1 eq) in a protic solvent like methanol or ethanol. If necessary, add a catalytic amount of acetic acid to promote imine formation. Stir the mixture at room temperature for 1-4 hours, monitoring the consumption of the aldehyde by TLC or LC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1-1.5 eq) in small portions, ensuring the internal temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until completion.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.
Visualized Workflows and Logic
General Experimental Workflow for Reductive Amination
References
- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
6-Bromo-2-chloroquinolin-4-amine: A Comparative Analysis Against Leading ATP-Competitive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of 6-bromo-2-chloroquinolin-4-amine and its derivatives in the context of established ATP-competitive kinase inhibitors, supported by experimental data and detailed protocols.
The quinoline (B57606) scaffold is a foundational structure in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Within this structural family, this compound serves as a key intermediate in the synthesis of potent therapeutic agents. This guide provides a comparative analysis of the inhibitory profiles of derivatives of the 6-bromo-quinoline core structure against a panel of well-established, ATP-competitive kinase inhibitors, offering insights into their potential efficacy and selectivity.
Introduction to ATP-Competitive Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. ATP-competitive inhibitors function by binding to the ATP-binding pocket of the kinase, preventing the natural substrate from accessing this site and thereby blocking the phosphorylation event. These inhibitors are broadly classified based on their interaction with the kinase's conformational state, primarily the orientation of the DFG motif ("in" or "out") and the αC-helix.
Comparative Analysis of Kinase Inhibitory Potency
While direct and comprehensive kinase profiling data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally related compounds, such as 6-bromo-4-anilinoquinoline derivatives. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several leading ATP-competitive kinase inhibitors against a panel of therapeutically relevant kinases. For comparative purposes, we include data on a representative 6-bromo-quinazolin-4-amine derivative, which shares a similar bicyclic core structure.
| Kinase Target | Representative 6-Bromo-quinazolin-4-amine (nM) | Gefitinib (nM) | Lapatinib (nM) | Dasatinib (nM) | Sunitinib (nM) | Pazopanib (nM) | Axitinib (nM) | Bosutinib (nM) |
| EGFR | 230[1] | 37[2] | 10.8 | - | >10,000[3] | - | - | - |
| ErbB2 (HER2) | - | 3,400[2] | 9.2[4] | - | - | - | - | - |
| VEGFR1 | - | - | - | - | - | 10[5] | 0.1[6] | - |
| VEGFR2 | - | - | >10,000[4] | - | 80[3] | 30[5] | 0.2[6] | - |
| VEGFR3 | - | - | - | - | - | 47[5] | 0.1-0.3[6] | - |
| PDGFRβ | - | - | - | - | 2[3] | 81[5] | 1.6[6] | - |
| c-Kit | - | >10,000[7] | - | - | - | 74[5] | 1.7[6] | - |
| Src | - | >10,000[2] | >3,500[4] | <1[8] | >10,000[3] | - | - | <10[9] |
| Abl | - | - | - | <1[8] | >10,000[3] | - | - | - |
| Clk1 | 37 | - | - | - | - | - | - | - |
| Clk4 | 50[1] | - | - | - | - | - | - | - |
| Dyrk1A | 27[1] | - | - | - | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data for the representative 6-Bromo-quinazolin-4-amine is for a potent analogue and serves as an indicator of the potential of this scaffold.
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for evaluation.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to C-N Bond Formation on the Quinoline Core: Suzuki-Miyaura vs. Buchwald-Hartwig Coupling
For researchers and professionals in drug development, the efficient synthesis of amino-substituted quinolines is a frequent challenge. These structural motifs are prevalent in a vast array of biologically active compounds. The two most prominent palladium-catalyzed cross-coupling reactions for forging C-N bonds are the Buchwald-Hartwig amination and, to a lesser extent in this specific context, the Suzuki-Miyaura coupling. This guide provides an objective comparison of these two methods for C-N bond formation on a quinoline (B57606) core, supported by experimental data and detailed protocols.
While the Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, its application in C-N bond formation is a more recent and less conventional approach, sometimes termed "aminative Suzuki-Miyaura coupling".[1][2] In contrast, the Buchwald-Hartwig amination is a well-established and versatile method for the synthesis of aryl amines, including those derived from quinolines.[3][4]
Performance Comparison at a Glance
The Buchwald-Hartwig amination is generally the more direct and widely utilized method for the construction of C-N bonds on a quinoline scaffold. The success of the reaction, however, is highly dependent on the position of the leaving group on the quinoline ring, as well as the choice of catalyst, ligand, and base.
Quantitative Data Summary
Table 1: Palladium-Catalyzed Amination of 2,8-Dichloroquinoline [5]
| Entry | Amine | Equiv. of Amine | Ligand | Pd(dba)₂/L (mol%) | Product | Yield (%) |
| 1 | 1a | 1 | BINAP | 2/4 | 2a | 22 |
| 2 | 1a | 4 | BINAP | 2/4 | 3a | 25 |
| 3 | 1a | 4 | DavePhos | 2/4 | 3a | 65 |
| 4 | 1b | 1 | BINAP | 2/4 | 2b | 20 |
| 5 | 1b | 4 | BINAP | 2/4 | 3b | 20 |
| 6 | 1b | 4 | DavePhos | 2/4 | 3b | 55 |
| 7 | 1c | 1 | BINAP | 2/4 | 2c | 10 |
| 8 | 1c | 4 | DavePhos | 2/4 | 3c | 30 |
Table 2: Palladium-Catalyzed Amination of 4,8-Dichloroquinoline [5]
| Entry | Amine | Equiv. of Amine | Ligand | Pd(dba)₂/L (mol%) | Product | Yield (%) |
| 1 | 1a | 1 | BINAP | 2/4 | 5a | 77 |
| 2 | 1a | 4 | BINAP | 2/4 | 6a | Contains admixtures |
| 3 | 1a | 4 | DavePhos | 2/4 | 6a | 70 |
| 4 | 1b | 1 | BINAP | 2/4 | 5b | 75 |
| 5 | 1b | 4 | DavePhos | 2/4 | 6b | 65 |
| 6 | 1c | 1 | BINAP | 2/4 | 5c | 65 |
| 7 | 1c | 4 | DavePhos | 2/4 | 6c | 60 |
Table 3: Palladium-Catalyzed Amination of 4,7-Dichloroquinoline [5]
| Entry | Amine | Equiv. of Amine | Ligand | Pd(dba)₂/L (mol%) | Product | Yield (%) |
| 1 | 1a | 1 | BINAP | 2/4 | 7a | 52 |
| 2 | 1a | 4 | BINAP | 2/4 | 8a | 65 |
| 3 | 1a | 4 | DavePhos | 2/4 | 8a | 67 |
| 4 | 1b | 1 | BINAP | 2/4 | 7b | 50 |
| 5 | 1b | 4 | DavePhos | 2/4 | 8b | 60 |
| 6 | 1c | 1 | BINAP | 2/4 | 7c | 45 |
| 7 | 1c | 4 | DavePhos | 2/4 | 8c | 55 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of Dichloroquinolines
This protocol is adapted from the study on the Pd-catalyzed amination of dichloroquinolines with adamantane-containing amines.[5]
Materials:
-
Dichloroquinoline (1.0 mmol)
-
Amine (1.0-4.0 mmol)
-
Pd(dba)₂ (0.02 mmol)
-
Ligand (BINAP or DavePhos) (0.04 mmol)
-
NaOt-Bu (1.5-6.0 mmol)
-
Toluene (B28343) (5 mL)
Procedure:
-
A mixture of the corresponding dichloroquinoline (1.0 mmol), amine (1.0–4.0 mmol), NaOt-Bu (1.5–6.0 mmol), Pd(dba)₂ (0.02 mmol), and the appropriate ligand (0.04 mmol) in toluene (5 mL) is stirred at 90 °C in an argon atmosphere for 4–16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aminoquinoline.
Conceptual Workflow
The following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig and Suzuki-Miyaura coupling reactions.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Discussion
The choice between Suzuki-Miyaura and Buchwald-Hartwig for C-N bond formation on a quinoline core is, in practice, a choice for the Buchwald-Hartwig amination. The latter is a dedicated and highly developed methodology for this purpose. The successful application of catalytic amination for the synthesis of aminoquinoline compounds from corresponding halogen derivatives is strongly dependent on the position of the halogen atom in the quinoline moiety.[5] For instance, the halogen atom in position 7 of the quinoline ring is much less active than those in positions 2 and 4, which can allow for selective monoamination.[5]
The selection of the ligand is also critical. In the amination of dichloroquinolines, ligands like BINAP and DavePhos have been successfully employed, with DavePhos sometimes providing better yields, especially in di-amination reactions.[5][6]
The Suzuki-Miyaura coupling, while a cornerstone of C-C bond formation, is not the standard choice for C-N bond formation. The development of "aminative" Suzuki-Miyaura reactions is an emerging field but lacks the extensive precedent and optimization on complex heterocyclic systems like quinolines that the Buchwald-Hartwig amination possesses.
Conclusion
For researchers and drug development professionals seeking a reliable and well-documented method for C-N bond formation on a quinoline core, the Buchwald-Hartwig amination is the recommended approach. Its broad substrate scope, coupled with a continually evolving understanding of catalyst and ligand effects, provides a robust platform for the synthesis of a diverse range of aminoquinoline derivatives. While the Suzuki-Miyaura reaction remains a critical tool in the synthetic chemist's arsenal, its application for direct C-N bond formation on quinolines is not as established and would likely require significant optimization and methods development.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Bromo-2-chloroquinolin-4-amine: A Comparative Guide
For Immediate Release
This publication provides a comprehensive spectroscopic analysis and characterization of 6-Bromo-2-chloroquinolin-4-amine, a quinoline (B57606) derivative of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comparative analysis based on structurally similar quinoline derivatives. The spectroscopic characteristics of 6-Bromo-2-chloroquinoline and 6-Bromo-4-chloroquinoline are detailed to infer and predict the spectral properties of the target compound.
Executive Summary
This compound is a halogenated quinoline derivative with potential applications in pharmaceutical research. A thorough understanding of its spectroscopic properties is crucial for its synthesis, identification, and quality control. This guide provides a detailed comparison of its expected spectroscopic data with that of closely related and well-characterized analogues. By examining the spectral data of these precursors and isomers, researchers can gain valuable insights into the structural features of this compound.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for key comparator compounds. This data serves as a foundation for predicting the spectral characteristics of this compound.
Table 1: ¹H NMR Spectroscopic Data of Comparator Quinoline Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 6-Bromo-4-chloroquinoline [1] | DMSO-d₆ | 8.87 (d, J = 4.5 Hz, 1H, Ar-H), 8.32 (d, J = 2.0 Hz, 1H, Ar-H), 8.03 (d, J = 9.0 Hz, 1H, Ar-H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H, Ar-H), 7.82 (d, J = 4.5 Hz, 1H, Ar-H) |
| 6-Bromoquinoline | CDCl₃ | 8.87 (dd, J=4.2, 1.6 Hz, 1H), 8.13 (d, J=8.4 Hz, 1H), 8.05 (d, J=2.2 Hz, 1H), 7.78 (dd, J=8.8, 2.2 Hz, 1H), 7.64 (d, J=8.8 Hz, 1H), 7.42 (dd, J=8.4, 4.2 Hz, 1H) |
Table 2: Mass Spectrometry Data of Comparator Quinoline Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 6-Bromo-4-chloroquinoline [1] | ESI-MS | 242 |
| 6-Bromo-2-chloroquinoline | GC-MS | Molecular Ion (m/z): 241, 243 (due to Br isotopes) |
Predicted Spectroscopic Characteristics of this compound
Based on the analysis of the comparator compounds, the following spectroscopic characteristics are predicted for this compound:
-
¹H NMR: The introduction of an amino group at the C4 position is expected to cause a significant upfield shift for the proton at C3 and the protons on the benzenoid ring due to its electron-donating nature. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: The carbon atoms in the vicinity of the amino group (C4, C4a, and C5) are expected to show a noticeable upfield shift.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern for a compound containing both bromine and chlorine atoms.
-
IR Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, in addition to the aromatic C-H and C=C stretching bands.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The spectra should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. Scan a mass range appropriate for the expected molecular weight of the compound.
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine and chlorine. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the target compound and its comparators.
Caption: General workflow for the spectroscopic analysis of quinoline derivatives.
Caption: Structural relationship of this compound with comparator compounds.
References
A Comparative Guide to Interpreting ¹H and ¹³C NMR Spectra of Substituted Quinolines
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinoline-based compounds, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of ¹H and ¹³C NMR spectra for a series of substituted quinolines, highlighting the influence of various substituents on chemical shifts and coupling constants. Detailed experimental protocols and visual workflows are included to facilitate the accurate interpretation of NMR data.
Introduction to NMR of Quinolines
The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, presents a complex and often overlapping aromatic region in its ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. The interpretation of these spectra can be challenging due to intricate spin-spin coupling patterns and the influence of the nitrogen atom, which deshields adjacent protons, notably H-2. Substituents on the quinoline ring further modulate the electronic environment, leading to predictable and interpretable changes in the chemical shifts of both protons and carbons. Understanding these substituent effects is crucial for the unambiguous assignment of NMR signals and the confirmation of molecular structures.
Comparative ¹H NMR Data of Substituted Quinolines
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for quinoline and a selection of its derivatives. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃) to ensure data comparability.
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Other Protons |
| Quinoline | 8.93 (dd, J=4.2, 1.7) | 7.39 (dd, J=8.3, 4.2) | 8.15 (dd, J=8.3, 1.7) | 7.75 (d, J=8.1) | 7.54 (ddd, J=8.4, 6.9, 1.5) | 7.68 (ddd, J=8.4, 6.9, 1.5) | 8.10 (d, J=8.4) | - |
| 2-Methylquinoline | - | 7.27 (d, J=8.4) | 8.03 (d, J=8.4) | 7.76 (d, J=8.1) | 7.48 (t, J=7.6) | 7.68 (t, J=7.7) | 8.03 (d, J=8.4) | 2.75 (s, 3H, CH₃) |
| 6-Methoxyquinoline | 8.79 (dd, J=4.2, 1.7) | 7.31 (dd, J=8.4, 4.2) | 8.03 (d, J=8.4) | 8.03 (d, J=9.2) | - | 7.37 (dd, J=9.2, 2.8) | 7.08 (d, J=2.8) | 3.93 (s, 3H, OCH₃) |
| 7-Chloroquinoline | 8.91 (dd, J=4.3, 1.7) | 7.43 (dd, J=8.5, 4.3) | 8.13 (d, J=8.5) | 7.80 (d, J=8.8) | 7.51 (dd, J=8.8, 2.1) | - | 8.13 (d, J=2.1) | - |
| 4-Nitroquinoline | 9.04 (d, J=4.6) | 7.82 (d, J=4.6) | - | 8.35 (d, J=8.5) | 7.85 (t, J=7.8) | 8.01 (t, J=7.8) | 8.89 (d, J=8.5) | - |
| 8-Hydroxyquinoline | 8.78 (dd, J=4.1, 1.6) | 7.45 (dd, J=8.3, 4.1) | 8.15 (dd, J=8.3, 1.6) | 7.43 (d, J=8.3) | 7.33 (t, J=7.9) | 7.19 (d, J=7.6) | - | - |
Comparative ¹³C NMR Data of Substituted Quinolines
The ¹³C NMR chemical shifts (δ) in ppm for the same set of quinoline derivatives in CDCl₃ are presented below. These shifts are sensitive to the electronic effects of the substituents, providing valuable information for structural confirmation.
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons |
| Quinoline | 150.2 | 121.1 | 136.1 | 128.2 | 129.4 | 126.5 | 127.7 | 130.4 | 148.4 | - |
| 2-Methylquinoline | 158.9 | 122.0 | 136.2 | 128.8 | 129.4 | 125.8 | 127.4 | 129.0 | 147.9 | 25.4 (CH₃) |
| 6-Methoxyquinoline | 149.3 | 121.5 | 135.0 | 129.5 | 104.9 | 157.9 | 122.1 | 130.2 | 144.4 | 55.5 (OCH₃) |
| 7-Chloroquinoline | 151.3 | 122.1 | 136.1 | 128.7 | 128.9 | 127.8 | 136.2 | 128.0 | 148.5 | - |
| 4-Nitroquinoline | 149.8 | 120.2 | 145.9 | 124.5 | 129.1 | 126.9 | 131.0 | 123.8 | 149.1 | - |
| 8-Hydroxyquinoline | 149.0 | 121.9 | 136.4 | 127.8 | 117.8 | 127.1 | 112.3 | 153.9 | 138.2 | - |
Experimental Protocols
Sample Preparation
-
Weighing the Sample : For ¹H NMR, accurately weigh 5-10 mg of the substituted quinoline sample. For ¹³C NMR, a higher concentration is generally required; weigh 20-50 mg of the sample.
-
Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic compounds.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : 12-16 ppm, centered around 7 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program : Standard proton-decoupled pulse sequence.
-
Spectral Width : 200-220 ppm, centered around 110 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128 to 1024 or more, depending on the sample concentration.
Visualizing NMR Interpretation and Substituent Effects
The following diagrams illustrate the general workflow for NMR spectral interpretation and the influence of substituents on the electronic environment of the quinoline ring.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric fragmentation behavior of halogenated quinolines. Understanding these fragmentation patterns is crucial for the structural elucidation, metabolite identification, and impurity profiling of these important pharmaceutical and chemical entities. The information presented is supported by experimental data from peer-reviewed literature.
Introduction to Halogenated Quinolines and Mass Spectrometry
Halogenated quinolines are a diverse class of compounds with significant applications in medicine, most notably as antimalarial drugs (e.g., chloroquine) and antibiotics (e.g., fluoroquinolones). Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for their analysis.[1][2] By ionizing the molecules and breaking them apart in a controlled manner, MS/MS provides a fragmentation "fingerprint" that reveals structural details, including the nature and position of halogen substituents and other functional groups.[3] This guide focuses on the fragmentation patterns observed using common ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI).[4]
Experimental Protocols
High-Resolution Mass Spectrometry (HR-MS) coupled with liquid chromatography (LC) is a standard platform for analyzing halogenated quinolines and their metabolites.[5][6] The following protocol outlines a typical LC-MS/MS methodology based on published studies.
Sample Preparation: Samples are typically dissolved in a suitable solvent compatible with the mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a C18, is commonly used for separation.[7]
-
Mobile Phase: A gradient elution is often employed, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[7]
Mass Spectrometry (MS):
-
Ionization: Heated Electrospray Ionization (HESI) in positive ion mode is frequently used, as it is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺).[7][8][9]
-
Instrumentation: High-resolution instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are preferred for their high mass accuracy.[7][10][11] Triple quadrupole instruments are also widely used.[9]
-
MS/MS Analysis: Fragmentation is typically induced via Collision-Induced Dissociation (CID), where precursor ions are accelerated and collided with an inert gas (e.g., nitrogen or argon).[12][13]
A generalized workflow for this process is illustrated below.
Comparative Fragmentation Analysis
The fragmentation of halogenated quinolines is primarily dictated by the stability of the quinoline (B57606) ring, the type and position of the halogen, and the nature of other substituents. The strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) is a critical factor, with weaker bonds cleaving more readily.
The table below summarizes common fragmentation patterns for different classes of halogenated quinolines based on ESI-MS/MS data.
| Halogen Class | Common Precursor Ion | Key Fragmentation Pathways & Characteristic Losses | Notes |
| Fluoroquinolines | [M+H]⁺ | Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a very common initial step.[14] Dehydration: Loss of H₂O (18 Da) is frequently observed.[9] Side-Chain Cleavage: Fragmentation of the C-7 substituent (e.g., piperazine (B1678402) ring) leads to characteristic losses such as C₂H₅N (43 Da) or C₃H₇N (57 Da).[9][15] HF Elimination: Loss of HF (20 Da) can occur, often after initial dehydration or decarboxylation.[9] Cyclopropyl (B3062369) Loss: For compounds with an N-1 cyclopropyl group, loss of a cyclopropyl radical (·C₃H₅, 41 Da) is a typical pathway.[15] | The C-F bond is strong, so direct loss of a fluorine radical is not a primary fragmentation pathway. Fragmentation is driven by other functional groups. |
| Chloroquinolines | [M+H]⁺ | Dehalogenation: Loss of a chlorine radical (·Cl, 35/37 Da) or neutral HCl (36/38 Da) is a primary pathway.[10][16] Side-Chain Cleavage: Fragmentation of alkylamino side chains is common, similar to compounds like chloroquine. | The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a clear signature for chlorine-containing fragments. |
| Bromoquinolines | [M+H]⁺ | Dehalogenation: Loss of a bromine radical (·Br, 79/81 Da) is expected to be a dominant fragmentation pathway due to the weaker C-Br bond. Side-Chain Cleavage: Similar to chloroquinolines, fragmentation of substituents on the quinoline ring will occur. | The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in doublet peaks of nearly equal intensity for bromine-containing fragments.[17] |
| Iodoquinolines | [M+H]⁺ | Dehalogenation: Loss of an iodine radical (·I, 127 Da) is predicted to be the most facile fragmentation, as the C-I bond is the weakest among the halogens.[18] Side-Chain Cleavage: Fragmentation of other substituents will also be observed. | Iodine is monoisotopic (¹²⁷I), so fragments containing iodine will not show an isotopic pattern. The loss of 127 Da is a strong indicator of an iodo-substituted compound. |
Generalized Fragmentation Pathways
The fragmentation of a protonated halogenated quinoline can proceed through several competing pathways. The most common cleavages involve the loss of the halogen, fragmentation of side chains, and losses from other functional groups like carboxylic acids.
Conclusion
The mass spectrometric fragmentation of halogenated quinolines is systematic and predictable, providing valuable information for structural analysis. Key differentiators include:
-
Fluoroquinolines primarily fragment at functional groups other than the C-F bond, such as the carboxylic acid and piperazine ring.[9][15]
-
Chloro-, Bromo-, and Iodoquinolines show an increasing tendency for direct cleavage of the carbon-halogen bond as the halogen gets heavier.
-
Isotopic patterns for chlorine and bromine are powerful diagnostic tools for identifying and confirming the presence of these halogens in fragment ions.[17]
For researchers in drug development, a thorough understanding of these fragmentation rules is essential for identifying metabolites, characterizing impurities, and confirming the structures of novel halogenated quinoline derivatives.
References
- 1. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug metabolite profiling and identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Resolution Mass Spectrometry for Untargeted Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 6-Bromoquinoline and Other Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The nature and position of substituents on the quinoline ring play a pivotal role in determining the pharmacological profile of these derivatives. This guide provides an objective comparison of the biological activity of 6-bromoquinoline (B19933) with other substituted quinolines, supported by experimental data from various studies.
Anticancer Activity: A Tale of Substitution
The anticancer potential of quinoline derivatives is heavily influenced by their substitution patterns. Halogenation, in particular, has been a key strategy in the development of potent anticancer agents. While direct comparative data for 6-bromoquinoline against a full spectrum of other 6-substituted quinolines under identical conditions is sparse in the literature, analysis of various studies provides significant insights into structure-activity relationships (SAR).
Generally, the presence of a halogen at the C-6 position is associated with enhanced antibacterial activity.[1] In the context of anticancer activity, the substitution on the quinoline ring, including bromine, can significantly influence cytotoxicity. For instance, studies on brominated quinolines have demonstrated potent antiproliferative effects.
Table 1: Comparative in vitro Anticancer Activity of Substituted Quinolines (IC50 values in µM)
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Quinolines | ||||
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5,7-di-Br, 3,6-di-MeO, 8-OH | C6 (rat glioblastoma) | 15.4 | [2] |
| HeLa (human cervical cancer) | 26.4 | [2] | ||
| HT29 (human colon adenocarcinoma) | 15.0 | [2] | ||
| 6,8-dibromo-5-nitroquinoline | 6,8-di-Br, 5-NO2 | HT29 (human colon adenocarcinoma) | Lower than 5-FU | [3] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | 6,8-di-Br | HeLa, HT-29, C6 | Active at 10-30 µg/mL | [4] |
| Other Substituted Quinolines | ||||
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | 6-MeO, 8-amino alkyl, 4-Me, 5-O-aryl | T47D (breast cancer) | 0.016 | [5] |
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 5-MeO and others | HCT15, MD-MBA-231 | Potent anti-viability | [4] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine | 7-O-benzyl, 4-amino alkyl | Various human tumor cell lines | < 1.0 | [6] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.
Antimicrobial Activity: The Impact of Halogenation
Quinolone antibiotics, a class of drugs based on the quinoline scaffold, are known for their broad-spectrum antibacterial activity. The substitution at the C-6 position, particularly with a fluorine atom, is a well-established strategy for enhancing antibacterial potency.[1] While less common than fluoroquinolones, bromo-substituted quinolines have also been investigated for their antimicrobial properties.
Table 2: Comparative in vitro Antimicrobial Activity of Substituted Quinolines (MIC values in µg/mL)
| Compound/Derivative | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoroquinolones | ||||
| Norfloxacin derivatives (acetylated piperazinyl at C-7) | 6-F, 7-piperazinyl derivative | Gram-positive and Gram-negative bacteria | ≤ 0.860 | [7] |
| Des-fluoro(6) quinolone (BMS-284756) | Des-fluoro at C-6 | Staphylococcus aureus (MRSA) | ≤ 2 | [8] |
| Streptococcus pneumoniae | ≤ 4 | [8] | ||
| Other Substituted Quinolines | ||||
| 4-hydroxy-3-iodo-quinol-2-one | 4-OH, 3-I | MRSA | 0.049 - 0.097 | [9] |
| 6-substituted quinoline-hydroxyimidazolium hybrids | 6-substitution | Mycobacterium bovis BCG | Essential for activity | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the substituted quinoline compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Visualizations
Certain quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target.
Caption: EGFR signaling pathway and inhibition by substituted quinolines.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. SAR of Quinolines.pptx [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Pathways of 6-Bromo-2-chloroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the viable synthetic pathways for 6-Bromo-2-chloroquinolin-4-amine, a key intermediate in pharmaceutical research and development. The analysis focuses on reaction efficiency, starting material accessibility, and overall yield, supported by experimental data from published literature.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. The efficient and scalable production of this intermediate is of significant interest to the medicinal chemistry community. This guide outlines and compares the most prominent synthetic routes to this compound, providing researchers with the necessary information to select the most suitable pathway for their specific needs.
Pathway 1: Multi-step Synthesis via 6-Bromo-4-hydroxyquinoline
This is the most extensively documented and versatile route for the synthesis of this compound. It commences with readily available starting materials and proceeds through several well-established transformations.
Experimental Workflow for Pathway 1
Step-by-Step Synthesis and Performance Data
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 1 | Cyclization | 4-Bromoaniline, Diethyl Malonate, Diphenyl ether, Heat | ~77-96 | [1][2] |
| 2 | Chlorination (C4) | 6-Bromo-4-hydroxyquinoline, POCl₃ or PCl₃, Toluene, Reflux | ~81-98.5 | [3] |
| 3 | Chlorination (C2) | 6-Bromo-4-chloroquinoline, PCl₅/POCl₃ | High (Qualitative) | Inferred from similar transformations |
| 4 | Selective Amination (C4) | 6-Bromo-2,4-dichloroquinoline, Ammonia | Good (Qualitative) | Inferred from reactivity principles |
Experimental Protocols for Pathway 1
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
-
Method A (from Diethyl Malonate): A mixture of 4-bromoaniline and diethyl malonate is heated in a high-boiling point solvent such as diphenyl ether. The reaction mixture is heated to around 250 °C to facilitate the condensation and subsequent cyclization. Upon cooling, the product precipitates and can be collected by filtration.
-
Method B (from Ethyl Propiolate): 4-Bromoaniline is reacted with ethyl propiolate in a solvent like methanol (B129727) at a temperature of 30-50 °C. The resulting intermediate, 3-(4-bromoanilino)acrylate, is then cyclized by heating in diphenyl ether at 200-220 °C to yield 6-bromoquinolin-4(1H)-one, which exists in tautomeric equilibrium with 6-bromo-4-hydroxyquinoline. This method has been reported to have a high overall yield of approximately 70% or more[1].
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
6-Bromo-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[3]. The reaction is typically carried out by refluxing the starting material in neat POCl₃ or in a solvent like toluene. Yields for this step are generally high, often exceeding 80%[3]. A patent describes a method with a yield of up to 91.5% using phosphorus trichloride (B1173362) in toluene[1].
Step 3: Synthesis of 6-Bromo-2,4-dichloroquinoline
The conversion of 6-bromo-4-chloroquinoline to 6-bromo-2,4-dichloroquinoline is achieved by further chlorination. This can be accomplished by reacting with a stronger chlorinating agent or under more forcing conditions, such as heating with a mixture of phosphorus pentachloride (PCl₅) and POCl₃.
Step 4: Selective Synthesis of this compound
Pathway 2: Alternative Route via 6-Bromo-4-hydroxyquinolin-2(1H)-one
An alternative synthetic approach involves the initial formation of a quinolin-2-one scaffold, followed by subsequent functionalization to introduce the desired chloro and amino groups.
Synthetic Strategy for Pathway 2
Synthesis and Potential of Pathway 2
The synthesis of the key intermediate, 6-bromo-4-hydroxyquinolin-2(1H)-one, can be achieved by reacting 4-bromoaniline with Meldrum's acid or a suitable acetoacetate derivative, followed by a cyclization reaction, often promoted by a dehydrating agent like polyphosphoric acid[4]. This initial step has been reported to proceed with a quantitative yield[4].
However, the subsequent conversion of 6-bromo-4-hydroxyquinolin-2(1H)-one to this compound involves a series of transformations that are not well-documented in the available literature. These would likely include:
-
Dichlorination: Conversion of both the 4-hydroxy and the 2-oxo functionalities to chloro groups to form 6-bromo-2,4-dichloroquinoline. This would likely require harsh conditions with reagents like POCl₃ and PCl₅.
-
Selective Amination: The same selective amination at the C4 position as described in Pathway 1.
The lack of detailed experimental protocols and yield data for the conversion of the quinolin-2-one intermediate makes a direct quantitative comparison with Pathway 1 challenging.
Comparison of Synthetic Pathways
| Feature | Pathway 1 | Pathway 2 |
| Starting Materials | Readily available and relatively inexpensive. | Involves Meldrum's acid or acetoacetate derivatives, which are also common reagents. |
| Number of Steps | Four well-defined steps. | Potentially three to four steps, but the transformations from the intermediate are not well-established. |
| Overall Yield | Potentially high, with individual steps reporting good to excellent yields. | The initial step has a high yield, but the overall yield is unknown due to a lack of data on subsequent steps. |
| Scalability | The individual reactions are generally scalable. | Scalability is uncertain due to the lack of detailed protocols for all steps. |
| Selectivity | Relies on the inherent reactivity difference between the C2 and C4 positions for the final amination step. | The final steps would also depend on the same selectivity principle. |
Conclusion and Recommendation
Based on the available scientific literature, Pathway 1 represents the most reliable and well-documented approach for the synthesis of this compound. The steps are logical, and the reaction conditions for the formation of the key intermediates are well-established with reported yields. While a specific yield for the final selective amination of 6-bromo-2,4-dichloroquinoline is not explicitly stated, the known principles of quinoline (B57606) chemistry strongly suggest that this is a feasible and high-yielding transformation.
Pathway 2 presents an interesting alternative, particularly given the high yield of the initial quinolin-2-one formation. However, the lack of detailed experimental procedures for the subsequent transformations makes it a less predictable and currently less viable option for a reliable synthesis.
For researchers and drug development professionals requiring a dependable and scalable synthesis of this compound, Pathway 1 is the recommended route. Further optimization of the final selective amination step could lead to an even more efficient overall process.
References
A Comparative Guide to Analytical Methods for Purity Assessment of Synthesized Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized quinoline (B57606) compounds is a critical parameter, particularly in the pharmaceutical industry, where impurities can affect the efficacy, safety, and stability of active pharmaceutical ingredients (APIs).[1] Regulatory bodies mandate stringent control over the purity of APIs, making accurate and reliable analytical methods for purity assessment indispensable. This guide provides a comprehensive comparison of the most common analytical techniques used for the purity determination of synthesized quinoline compounds, supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a cornerstone technique for the purity analysis of organic compounds, including quinolines.[2] Its high resolution, sensitivity, and applicability to a wide range of analytes make it a preferred method.[2]
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for the effective separation of moderately polar to nonpolar compounds like quinolines.[2][3]
Advantages:
-
High resolution and sensitivity.[2]
-
Applicable to a broad range of quinoline derivatives.[2]
-
Well-established and robust methodology.
-
Amenable to validation for quality control purposes.[4]
Limitations:
-
Requires reference standards for identification and quantification.
-
Destructive to the sample.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| Quinoline | HPLC-UV | 0.1 µg/mL | 0.2 µg/mL | 0.9999 | 90.6 - 98.9 | [5] |
| WCK 1152 (Fluoroquinolone) | RP-HPLC-UV | 0.0006 mg/ml | 0.0018 mg/ml | >0.999 | 94.4 | [6] |
| WCK 1153 (Enantiomeric Impurity) | RP-HPLC-UV | 0.0007 mg/ml | 0.0021 mg/ml | >0.999 | 94.4 | [6] |
| 2-Nitroquinoline (B99525) | RP-HPLC-UV | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: 1 mg/mL in Acetonitrile.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of 2-nitroquinoline reference standard, dissolve in a 50:50 (v/v) mixture of Acetonitrile and Water to a final volume of 100 mL, and sonicate for 5 minutes.[3]
-
Sample Solution Preparation (100 µg/mL): Prepare the sample solution using the same procedure as the standard solution.[3]
Caption: Workflow for HPLC purity analysis of quinoline compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the purity assessment of volatile and thermally stable quinoline compounds. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[7]
Principle: In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for identification and quantification.
Advantages:
-
Excellent separation efficiency for complex mixtures.
-
High sensitivity and selectivity.[8]
-
Provides structural information from mass spectra, aiding in impurity identification.[8]
Limitations:
-
Limited to volatile and thermally stable compounds.
-
Derivatization may be required for non-volatile quinolines, adding complexity to the sample preparation.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r) | Recovery (%) | Reference |
| Quinoline | GC-MS | 0.1 mg/kg | 0.05 mg/kg | >0.9998 | 82.9 - 92.0 | [7][9][10] |
| Isoquinoline | GC-MS | Not Reported | 0.05 mg/kg | >0.9990 | 82.0 - 99.8 | [11] |
-
Instrumentation: Agilent 7890 gas chromatograph with a 5975C mass selective detector.
-
Column: DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL (splitless).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 min, ramp to 260°C at 30°C/min, and hold for 2 min.
-
Sample Preparation: For solid samples like textiles, ultrasonic extraction with toluene (B28343) is employed. The extract is then filtered before injection.[7]
Caption: Workflow for GC-MS purity analysis of volatile quinolines.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, making it an ideal tool for the identification and quantification of impurities in synthesized quinoline compounds.[1]
Principle: Similar to HPLC, compounds are first separated based on their interaction with a stationary and mobile phase. The eluent from the LC column is then introduced into the mass spectrometer, where the compounds are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratios are determined.
Advantages:
-
Applicable to a wide range of quinoline compounds, including non-volatile and thermally labile ones.
-
High sensitivity and selectivity.[1]
-
Provides molecular weight information, aiding in the identification of unknown impurities.
Limitations:
-
Matrix effects can sometimes suppress ion formation, affecting quantification.
-
Higher cost and complexity compared to HPLC-UV.
A detailed experimental protocol for a specific quinoline was not available in the search results, but a general workflow can be described.
-
Sample Preparation: Dissolve the synthesized quinoline compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
-
LC Separation: Utilize a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
MS Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode to detect all ions within a specified mass range.
-
Data Analysis: Process the data to obtain chromatograms and mass spectra. The purity of the main compound is typically determined by the area percentage of its peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed structural information about a molecule and can also be used for quantitative analysis (qNMR) to determine purity.[2]
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing information about the molecular structure. For purity assessment, the integrals of the signals corresponding to the main compound and impurities can be compared.
Advantages:
-
Provides unambiguous structural confirmation of the synthesized compound and its impurities.[12]
-
qNMR can provide absolute purity determination without the need for a reference standard of the impurity.[2]
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires relatively pure samples for straightforward spectral interpretation.
-
Complex mixtures can lead to overlapping signals, making quantification difficult.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive chromatographic technique often used for monitoring the progress of a reaction and for preliminary purity assessment.[13]
Principle: A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Advantages:
-
Low cost and high sample throughput.[2]
-
Simple to perform.
-
Useful for rapid screening of multiple samples.
Limitations:
-
Lower resolution and sensitivity compared to HPLC and GC.[2]
-
Quantification is less precise than other methods.
Comparison Summary
| Feature | HPLC | GC-MS | LC-MS | NMR | TLC |
| Principle | Liquid-Solid Partitioning | Gas-Solid Partitioning & Mass Analysis | Liquid-Solid Partitioning & Mass Analysis | Nuclear Spin in Magnetic Field | Liquid-Solid Adsorption |
| Primary Use | Quantitative Purity | Impurity ID & Quantification (Volatiles) | Impurity ID & Quantification | Structural Elucidation & Absolute Purity | Reaction Monitoring, Qualitative Purity |
| Sensitivity | High | Very High | Very High | Moderate to Low | Low |
| Resolution | High | Very High | High | Varies (can be low for complex mixtures) | Low |
| Compound Scope | Broad (non-volatile) | Volatile, Thermally Stable | Broad (including non-volatile, thermally labile) | Soluble Compounds | Broad |
| Structural Info | No | Yes (Fragmentation) | Yes (Molecular Weight) | Yes (Detailed Structure) | No |
| Cost & Complexity | Moderate | High | High | High | Low |
Conclusion
The selection of an appropriate analytical method for the purity assessment of synthesized quinoline compounds depends on several factors, including the properties of the compound, the nature of the expected impurities, the required level of sensitivity and accuracy, and available resources.
-
HPLC is the workhorse for routine purity analysis and quality control due to its robustness, high resolution, and well-established protocols.
-
GC-MS is ideal for volatile quinolines and provides excellent impurity identification capabilities.
-
LC-MS offers the most versatile approach, suitable for a wide range of quinolines and providing valuable molecular weight information for impurity profiling.
-
NMR is unparalleled for structural confirmation and can provide absolute purity values without the need for specific impurity standards.
-
TLC remains a valuable tool for rapid, qualitative assessments, particularly for monitoring reaction progress in a synthesis lab.
For comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC or LC-MS can be used for separation and quantification, while NMR can be used to confirm the structure of the main component and any isolated impurities. This orthogonal approach ensures a thorough and reliable determination of the purity of synthesized quinoline compounds, meeting the stringent requirements of research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijsred.com [ijsred.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry | Advances in Engineering Technology Research [madison-proceedings.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Quinoline and Isoquinoline in Textiles by Gas Chromatography-Mass Spectrometry [fxcsxb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Phosphine Ligands for the Buchwald-Hartwig Amination of Quinolines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This reaction is of particular significance in pharmaceutical and materials science, where the quinoline (B57606) moiety is a prevalent scaffold. However, the successful amination of haloquinolines is often challenging due to the potential for the quinoline nitrogen to coordinate with and deactivate the palladium catalyst. The choice of phosphine (B1218219) ligand is therefore critical to overcoming this issue and achieving high reaction efficiency.
This guide provides a comparative analysis of various phosphine ligands for the Buchwald-Hartwig amination of quinolines, supported by experimental data from the literature. By summarizing quantitative data and providing detailed experimental protocols, this document aims to facilitate the rational selection of ligands for the synthesis of quinoline derivatives.
Data Presentation: A Comparative Analysis of Phosphine Ligand Performance
The efficacy of a phosphine ligand in the Buchwald-Hartwig amination of quinolines is highly dependent on its steric and electronic properties. Bulky and electron-rich ligands are generally favored as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while mitigating catalyst deactivation.
Below, we present a summary of the performance of various phosphine ligands in the amination of different haloquinoline substrates. Where direct comparative data for quinolines is limited, data from analogous heteroaromatic systems is included to provide a broader predictive framework.
Table 1: Comparison of Phosphine Ligands for the Amination of 5-Bromo-8-(benzyloxy)quinoline with N-Methylaniline
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| JohnPhos (L1) | Pd(OAc)₂ | NaOt-Bu | Toluene | 110-120 | 24 | 25 | [1] |
| (t-Bu)₂P(biphenyl) (L2) | Pd(OAc)₂ | NaOt-Bu | Toluene | 110-120 | 24 | 40 | [1] |
| DTBNpP | Pd(OAc)₂ | NaOt-Bu | Toluene | 110-120 | 24 | 60 | [1] |
| PCy₃ | Pd(OAc)₂ | NaOt-Bu | Toluene | 110-120 | 24 | 0 | [1] |
Table 2: Comparison of Buchwald Ligands for the Amination of a Heteroaryl Bromide (3-bromo-2-aminopyridine) with Morpholine *
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | >95 | [2] |
| RuPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 71 | [2] |
| SPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 76 | [2] |
| BrettPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | >95 | [2] |
*Data from a closely related heteroaromatic system is provided to illustrate the general efficacy of these widely used ligands.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. Below are representative procedures for the Buchwald-Hartwig amination of haloquinolines. These protocols can be adapted for different ligand and substrate combinations with appropriate optimization.
General Procedure for the Buchwald-Hartwig Amination of a Haloquinoline
Materials:
-
Haloquinoline (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed precatalyst; 1-5 mol%)
-
Phosphine ligand (1.2-2.0 equiv relative to palladium)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base, the haloquinoline, and the amine.
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the specified time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylquinoline.
Visualizing the Process: Diagrams and Workflows
To better illustrate the key processes involved in a comparative study of phosphine ligands for Buchwald-Hartwig amination, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for phosphine ligand screening.
Conclusion
The selection of an appropriate phosphine ligand is paramount for the successful Buchwald-Hartwig amination of quinolines. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, RuPhos, and BrettPhos, have demonstrated broad applicability and high efficiency for the amination of various heteroaryl halides and are excellent starting points for the optimization of reactions involving quinoline substrates. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of efficient C-N bond-forming reactions for the synthesis of novel quinoline-based compounds. Through systematic screening and optimization, the challenges associated with quinoline substrates can be effectively overcome.
References
A Comparative Guide to the Cytotoxic Effects of 4-Aminoquinoline Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline (B48711) scaffold, famously associated with antimalarial drugs like chloroquine, has emerged as a promising framework in oncology.[1][2] Derivatives of this structure are being extensively investigated for their cytotoxic effects against a variety of cancer cell lines. These compounds often exhibit potent anti-cancer activity through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. This guide provides a comparative analysis of the cytotoxic performance of selected 4-aminoquinoline derivatives, supported by experimental data and detailed protocols to aid in research and development.
Comparative Cytotoxic Activity of 4-Aminoquinoline Derivatives
The cytotoxic potential of 4-aminoquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of a compound required to inhibit cell growth by 50%. The following table summarizes the GI50 values for several novel 4-aminoquinoline derivatives against various human cancer cell lines.
| Compound Name | Cancer Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | Chloroquine | 24.36 |
| MCF-7 (Breast) | 13.72 | Chloroquine | 20.72 | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | Chloroquine | 20.72 |
| MDA-MB-468 (Breast) | 10.85 | Chloroquine | 24.36 | |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (13; VR23) | MDA-MB-468 (Breast) | 4.18 | - | - |
| MDA-MB-231 (Breast) | 5.97 | - | - | |
| MCF-7 (Breast) | 4.22 | - | - | |
| 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine (6a) | HCT-116 (Colon) | Potent | - | - |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (T-cell lymphoma) | 0.4-8 | - | - |
Data synthesized from multiple sources. Note: "Potent" indicates significant activity was reported without a specific GI50 value in the abstract.[1][3][4]
Mechanisms of Action: Signaling Pathways
4-Aminoquinoline derivatives exert their cytotoxic effects by modulating various intracellular signaling pathways crucial for cancer cell survival and proliferation. Key mechanisms include the induction of apoptosis and autophagy, often linked to the inhibition of pathways like PI3K/Akt/mTOR and the epidermal growth factor receptor (EGFR) signaling cascade.[5][6][7]
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[6] Some 4-aminoquinoline derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Bromo-2-chloroquinolin-4-amine
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant scientific practice. As a halogenated quinoline (B57606) derivative, 6-Bromo-2-chloroquinolin-4-amine requires meticulous handling and disposal to mitigate potential environmental and health risks. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Safety Precautions
Inferred Hazard Classification:
| Hazard Classification | Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE):
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood to minimize dust inhalation[3] |
| Preparing Solutions | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood[3] |
| Waste Handling and Disposal | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Ensure adequate ventilation |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Halogenated vs. Non-Halogenated Waste: It is crucial to segregate halogenated organic waste from non-halogenated streams.[6][7][8] Mixing these wastes increases disposal costs and complexity.[8]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw-top cap.[5][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., toxic, irritant).[4][10]
2. Forms of Waste and Their Handling:
-
Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated hazardous waste container.[5][11] Contaminated consumables such as weighing paper, gloves, and pipette tips should also be collected in a sealed bag and disposed of as solid chemical waste.[10][11]
-
Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container.[5] Do not mix aqueous and organic solvent waste streams.[6]
-
Empty Containers: Original containers of this compound are not considered empty until they have been triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as hazardous liquid waste.[3][5][12] After triple-rinsing, deface the label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.[5][12]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[5]
-
The storage area should be away from sinks, floor drains, and incompatible materials.[5]
-
Ensure the container is kept closed except when adding waste.[6] Do not overfill the container, leaving at least 10% headspace.[5]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12]
-
Follow all institutional procedures for waste pickup requests.
Spill Management
In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: For small spills of solid material, carefully sweep or vacuum the powder and place it in the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[5][9]
-
Collection: Carefully scoop the absorbed material into the designated hazardous waste container.[5][9]
-
Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.[5][9]
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[5]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. benchchem.com [benchchem.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 6-Bromo-2-chloroquinolin-4-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
Based on the toxicological data of similar compounds, 6-Bromo-2-chloroquinolin-4-amine should be treated as a substance with the following potential hazards:
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transfer (Solid) | Chemical splash goggles and face shield.[4][5] | Chemically resistant gloves (e.g., Nitrile), double-gloving recommended.[4][6] | NIOSH-approved respirator for particulates if not in a fume hood.[7] | Lab coat and closed-toe shoes.[8][9] |
| Preparing Solutions | Chemical splash goggles and face shield.[5][8] | Chemically resistant gloves (e.g., Nitrile, Neoprene).[5][6] | Work in a certified chemical fume hood.[10] | Chemical-resistant apron over a lab coat and closed-toe shoes.[8][9] |
| Running Reactions and Work-up | Chemical splash goggles.[4] | Chemically resistant gloves.[4] | Work in a certified chemical fume hood.[10] | Lab coat and closed-toe shoes.[8][9] |
| Handling Waste | Chemical splash goggles and face shield.[5] | Heavy-duty, chemically resistant gloves. | Work in a well-ventilated area or fume hood.[11] | Chemical-resistant apron over a lab coat and closed-toe shoes.[8] |
Experimental Protocols: Safe Handling and Emergency Procedures
3.1. Engineering Controls:
-
All work with this compound, especially handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ensure a safety shower and eyewash station are readily accessible.
3.2. Safe Handling Practices:
-
Avoid the formation and inhalation of dust.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[12]
-
Do not eat, drink, or smoke in the laboratory.[13]
3.3. First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Operational and Disposal Plans
A clear and concise plan for the handling, storage, and disposal of this compound is essential for laboratory safety and regulatory compliance.
4.1. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
4.2. Spill Management:
-
In case of a spill, evacuate the area.
-
Avoid generating dust.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[11]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4.3. Disposal Protocol: The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.
-
Waste Identification: This compound is a halogenated organic solid and should be treated as hazardous chemical waste.[9][11]
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials. Keep it in a dedicated, closed, and properly labeled container.[11]
-
Containerization:
-
Solid Waste: Collect unused compound and contaminated disposable materials (e.g., weighing paper, pipette tips) in a designated "Halogenated Organic Solid Waste" container.[9]
-
Liquid Waste: Collect any solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container.[9]
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[11]
-
Storage of Waste: Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.[11]
Workflow and Logical Relationships
The following diagram illustrates the workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. hsa.ie [hsa.ie]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. fishersci.com [fishersci.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
